Technical Documentation Center

2-Cyclobutyl-2-fluoroethan-1-amine hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Cyclobutyl-2-fluoroethan-1-amine hydrochloride
  • CAS: 2097959-65-2

Core Science & Biosynthesis

Foundational

A-Syn-0028: An In-Depth Technical Guide to 2-Cyclobutyl-2-fluoroethan-1-amine

Abstract: This technical guide provides a comprehensive overview of 2-Cyclobutyl-2-fluoroethan-1-amine (PubChem CID: 122239884), a novel fluorinated cyclobutane derivative with significant potential as a building block i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of 2-Cyclobutyl-2-fluoroethan-1-amine (PubChem CID: 122239884), a novel fluorinated cyclobutane derivative with significant potential as a building block in medicinal chemistry and materials science. Due to the absence of published experimental data, this document establishes a foundational understanding through structural analysis, presentation of computed physicochemical properties, and detailed, actionable proposals for its chemical synthesis and analytical characterization. Furthermore, it explores the strategic rationale for its use in drug discovery programs and outlines essential safety and handling protocols based on analogous structures. This guide is intended to serve as a practical and authoritative resource for researchers initiating work with this compound.

Introduction and Strategic Importance

2-Cyclobutyl-2-fluoroethan-1-amine represents a confluence of three highly valuable structural motifs in modern drug discovery: a primary amine, a cyclobutane ring, and an alpha-fluoro substituent. The primary amine serves as a crucial handle for derivatization and a key pharmacophoric feature for interacting with biological targets.

The cyclobutane moiety is increasingly utilized as a versatile scaffold that offers a unique three-dimensional geometry, distinct from linear alkanes or larger cycloalkanes.[1][2] Its puckered structure can enforce specific conformations on appended functional groups, which is critical for optimizing binding affinity and selectivity.[3] Moreover, cyclobutanes can act as bioisosteric replacements for other groups, such as gem-dimethyl or phenyl rings, providing a means to modulate properties like metabolic stability, solubility, and lipophilicity.[4][5]

The incorporation of a fluorine atom at the carbon adjacent to the amine introduces profound changes to the molecule's electronic properties. Fluorine's high electronegativity can lower the pKa of the neighboring amine, altering its ionization state at physiological pH. This modulation can be critical for optimizing membrane permeability and target engagement. The C-F bond is also known to enhance metabolic stability by blocking sites susceptible to cytochrome P450 oxidation.[6][7]

Given this unique combination of features, 2-Cyclobutyl-2-fluoroethan-1-amine is a promising, yet underexplored, building block for the synthesis of novel chemical entities in oncology, neuroscience, and infectious disease research.

Molecular Identity and Computed Properties

The definitive source for the identification of this compound is its PubChem Compound Identification (CID) number. All known identifiers and computed physicochemical properties are consolidated from the PubChem database.[8]

Identifier TypeValue
PubChem CID 122239884
Molecular Formula C₆H₁₂FN
IUPAC Name 2-cyclobutyl-2-fluoroethan-1-amine
InChI InChI=1S/C6H12FN/c7-6(4-8)5-2-1-3-5/h5-6H,1-4,8H2
InChIKey UUISEOQRSSKMJW-UHFFFAOYSA-N
SMILES C1CC(C1)C(CN)F
Monoisotopic Mass 117.095375 Da

Table 2.1: Computed Physicochemical Properties The following properties are predicted by computational models and have not been experimentally verified.[8]

PropertyPredicted Value
XLogP 1.0
Collision Cross Section [M+H]⁺: 125.0 Ų
[M+Na]⁺: 129.4 Ų

Structural Analysis

The structure of 2-Cyclobutyl-2-fluoroethan-1-amine features a chiral center at the fluorine-bearing carbon (C2 of the ethanamine chain). Synthesis from achiral precursors will result in a racemic mixture, and chiral separation or asymmetric synthesis would be required to isolate individual enantiomers.

Caption: 2D structure of 2-Cyclobutyl-2-fluoroethan-1-amine.

Proposed Synthetic Pathways

As no synthesis for this compound is described in the scientific literature, we propose two plausible synthetic routes based on established organic chemistry transformations. The causality for each step is explained to provide a robust experimental design.

Pathway A: From Commercially Available Alcohol Precursor

This pathway leverages the commercially available starting material, 2-cyclobutyl-2-fluoroethan-1-ol. The core transformation is the conversion of a primary alcohol to a primary amine, which can be achieved via several reliable methods. We propose a two-step sequence involving activation of the alcohol and subsequent displacement with an amine surrogate.

Synthesis_Pathway_A start 2-Cyclobutyl-2-fluoroethan-1-ol step1 Step 1: Activation (e.g., Tosyl Chloride, Pyridine) start->step1 intermediate Tosyl Intermediate step1->intermediate step2 Step 2: Azide Displacement (Sodium Azide, DMF) intermediate->step2 azide Azide Intermediate step2->azide step3 Step 3: Reduction (e.g., H₂, Pd/C or LiAlH₄) azide->step3 product 2-Cyclobutyl-2-fluoroethan-1-amine step3->product

Caption: Proposed synthetic workflow starting from the corresponding alcohol.

Experimental Protocol (Pathway A):

  • Step 1: Tosylation of 2-cyclobutyl-2-fluoroethan-1-ol.

    • Causality: The hydroxyl group is a poor leaving group. Converting it to a tosylate provides an excellent leaving group for subsequent nucleophilic substitution.

    • Procedure: Dissolve 2-cyclobutyl-2-fluoroethan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere. Add pyridine (1.5 eq) followed by the slow addition of p-toluenesulfonyl chloride (1.2 eq). Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight. Monitor by TLC. Upon completion, quench with water and extract with DCM. Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tosylate, which can be used directly or purified by column chromatography.

  • Step 2: Synthesis of 2-cyclobutyl-2-fluoroethyl azide.

    • Causality: Sodium azide serves as a robust nitrogen nucleophile. The resulting azide is a stable intermediate that can be cleanly reduced to the primary amine, avoiding over-alkylation issues common with direct amination.[9]

    • Procedure: Dissolve the crude tosylate (1.0 eq) in dimethylformamide (DMF). Add sodium azide (NaN₃, 3.0 eq) and heat the mixture to 60-80 °C. Monitor the reaction by TLC or GC-MS until the starting material is consumed. Cool the reaction to room temperature, pour into water, and extract with diethyl ether. Wash the combined organic extracts with water and brine, dry over Na₂SO₄, and concentrate carefully to afford the azide intermediate.

  • Step 3: Reduction to 2-Cyclobutyl-2-fluoroethan-1-amine.

    • Causality: The azide is reduced to the primary amine. Catalytic hydrogenation (Staudinger reduction with triphenylphosphine followed by hydrolysis is an alternative) is a clean and efficient method.[10]

    • Procedure: Dissolve the azide intermediate in methanol or ethanol. Add 10% Palladium on carbon (Pd/C, ~5 mol%). Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (balloon or Parr shaker). Stir vigorously at room temperature until gas uptake ceases and TLC analysis indicates complete conversion. Filter the reaction mixture through a pad of Celite to remove the catalyst, and concentrate the filtrate under reduced pressure to obtain the target amine. Further purification can be achieved by distillation or conversion to its hydrochloride salt.

Pathway B: Alternative - Modified Mitsunobu Reaction

For substrates sensitive to the conditions in Pathway A, a modified Mitsunobu reaction offers a milder, one-pot approach to convert the alcohol directly to a protected amine, which is then deprotected.[11]

Synthesis_Pathway_B start 2-Cyclobutyl-2-fluoroethan-1-ol step1 Step 1: Mitsunobu Reaction (Ph₃P, DIAD, Phthalimide) start->step1 intermediate N-Phthaloyl Intermediate step1->intermediate step2 Step 2: Deprotection (Gabriel) (Hydrazine Hydrate) intermediate->step2 product 2-Cyclobutyl-2-fluoroethan-1-amine step2->product

Caption: Alternative synthesis via the Mitsunobu/Gabriel protocol.

Experimental Protocol (Pathway B):

  • Step 1: Mitsunobu Reaction.

    • Causality: This reaction allows for the direct conversion of the alcohol to a phthalimide-protected amine with inversion of stereochemistry (if applicable at a chiral center) under mild, neutral conditions.

    • Procedure: Dissolve 2-cyclobutyl-2-fluoroethan-1-ol (1.0 eq), phthalimide (1.2 eq), and triphenylphosphine (Ph₃P, 1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C. Add diisopropyl azodicarboxylate (DIAD, 1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight. Concentrate the solvent and purify the residue by column chromatography to isolate the N-(2-cyclobutyl-2-fluoroethyl)phthalimide.

  • Step 2: Gabriel Deprotection.

    • Causality: Hydrazine hydrate is the classic reagent for cleaving the phthalimide group to release the free primary amine.

    • Procedure: Suspend the phthalimide intermediate in ethanol. Add hydrazine hydrate (2.0-5.0 eq) and reflux the mixture for 2-4 hours. A white precipitate (phthalhydrazide) will form. Cool the mixture, filter off the solid, and concentrate the filtrate. Dissolve the residue in dilute HCl, wash with ether to remove non-basic impurities, then basify the aqueous layer with NaOH and extract the product with DCM. Dry and concentrate to yield the final amine.

Proposed Analytical Characterization Workflow

Once synthesized, the identity and purity of 2-Cyclobutyl-2-fluoroethan-1-amine must be rigorously confirmed.

Table 5.1: Analytical Characterization Plan

Technique Purpose & Expected Observations
¹H NMR Confirm proton environment. Expect complex multiplets for cyclobutyl protons, a doublet of doublets for the -CH(F)- proton, and a multiplet for the -CH₂-NH₂ protons.
¹³C NMR Confirm carbon skeleton. Expect a characteristic C-F doublet with a large coupling constant (~170-250 Hz) for the carbon bearing the fluorine.
¹⁹F NMR Directly observe the fluorine atom. Expect a single multiplet (likely a triplet of doublets) due to coupling with adjacent protons. ¹⁹F NMR is highly sensitive to the chemical environment.[12]
Mass Spec (HRMS) Determine exact mass and confirm molecular formula. Expect to observe the [M+H]⁺ ion at m/z 118.1027.

| FT-IR | Identify key functional groups. Expect characteristic N-H stretches (~3300-3400 cm⁻¹) and a C-F stretch (~1000-1100 cm⁻¹). |

Potential Applications in Drug Discovery

The structural features of 2-Cyclobutyl-2-fluoroethan-1-amine make it a valuable scaffold for several therapeutic areas:

  • CNS Agents: The cyclobutane ring can increase the three-dimensional character of a molecule, a desirable trait for CNS drug candidates to improve selectivity and reduce off-target effects. The fluorine atom can enhance blood-brain barrier permeability.

  • Enzyme Inhibitors: The primary amine can be elaborated to target the active sites of enzymes such as kinases, proteases, or methyltransferases.[2] The fluoro-cyclobutyl moiety can occupy hydrophobic pockets and provide metabolic stability.

  • Bioisosteric Replacement: This building block can be used to replace less desirable fragments in existing lead compounds to improve their ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Safety and Handling

No specific toxicity data is available for 2-Cyclobutyl-2-fluoroethan-1-amine. However, based on its functional groups and related compounds, the following precautions are mandatory:

  • General Toxicity: Primary amines can be corrosive and irritating to the skin, eyes, and respiratory tract.[13] Organofluorine compounds can have unpredictable toxicity.[14] Some β-fluoroamines are known to be metabolized to toxic fluoroacetate.[15] Therefore, the compound should be handled as highly toxic.

  • Handling: Always handle in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemically resistant gloves (nitrile or neoprene).

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids. As an amine, it may be sensitive to air (CO₂), so storage under an inert atmosphere (N₂ or Ar) is recommended.

References

Click to expand
  • Cyclobutanes in Small‐Molecule Drug Candidates. PMC. [Link]

  • Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository. [Link]

  • Alcohols to Amines. Chemistry Steps. [Link]

  • How do you create primary amines from alcohols?. Chemistry Stack Exchange. [Link]

  • Cyclobutanes in Small-Molecule Drug Candidates. PubMed. [Link]

  • 2-cyclobutyl-2-fluoroethan-1-amine hydrochloride (C6H12FN). PubChem. [Link]

  • FLUORINE CHEMISTRY. HHS Public Access. [Link]

  • The Dark Side of Fluorine. PMC. [Link]

  • Fluorine NMR. University of Rochester. [Link]

  • 19Flourine NMR. University of Ottawa. [Link]

  • Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology. [Link]

  • Asymmetric Synthesis of Primary and Secondary β-Fluoro-arylamines using Reductive Aminases from Fungi. White Rose Research Online. [Link]

  • 2-(2-Fluoroethoxy)ethan-1-amine hydrochloride. PubChem. [Link]

Sources

Exploratory

Fluorinated Cyclobutane Ethylamines: Strategic Building Blocks for Next-Generation Medicinal Chemistry

Topic: Fluorinated Cyclobutane Ethylamine Building Blocks for Medicinal Chemistry Content Type: Technical Whitepaper / Strategic Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Fluorinated Cyclobutane Ethylamine Building Blocks for Medicinal Chemistry Content Type: Technical Whitepaper / Strategic Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads

Executive Summary

The escape from "flatland" (aromatic-heavy chemical space) is a primary directive in modern drug discovery. Saturated,


-rich scaffolds offer improved solubility and metabolic stability, but often lack the specific vector alignment required for high-affinity binding.

Fluorinated cyclobutane ethylamines represent a high-value class of building blocks that solve this geometric puzzle. By combining the rigid, puckered conformation of the cyclobutane ring with the metabolic blocking and electronic modulation of the gem-difluoro group, these motifs serve as superior bioisosteres for flexible alkyl chains, piperazines, and phenyl rings.

This guide details the structural rationale, synthetic access, and application of 3,3-difluorocyclobutane ethylamine derivatives in lead optimization.

Structural Rationale & Physicochemical Properties[1][2][3][4][5][6]

The utility of fluorinated cyclobutane ethylamines lies in their ability to modulate three critical parameters simultaneously: Conformation , Basicity (


) , and Lipophilicity (

)
.
1.1 The "Puckering" Effect (Conformational Bias)

Unlike the planar cyclopropane or the chair-locked cyclohexane, cyclobutane exists in a puckered "butterfly" conformation to relieve torsional strain.

  • Hydrocarbon Cyclobutane: Puckering angle

    
    30°.
    
  • 3,3-Difluorocyclobutane: The inclusion of the gem-difluoro group exacerbates this puckering due to the gauche effect and dipole minimization. This locks the vectors of the 1,3-substituents (e.g., the ethylamine tail) into specific spatial orientations, distinct from open-chain analogs.

1.2 Electronic Modulation (

Shift)

The ethylamine side chain (


) attached to the fluorinated ring experiences a through-bond inductive effect (

).
  • Standard Primary Amine

    
    : 
    
    
    
    10.5–10.7.
  • 3,3-Difluorocyclobutane Ethylamine

    
    :  Typically shifted lower by 0.5–1.5 units depending on linker length.
    
  • Impact: This lowers the energetic penalty for desolvation upon entering a hydrophobic protein pocket while maintaining enough basicity for salt-bridge formation.

1.3 Metabolic Stability

The C-H bonds adjacent to the amine are metabolic hotspots (N-dealkylation). The cyclobutane ring sterically protects the


-carbon, while the distal fluorine atoms deactivate the ring towards oxidative metabolism (P450 oxidation), extending half-life (

).
Synthetic Access: The [2+2] Cycloaddition Route

The industrial standard for accessing these cores relies on the [2+2] cycloaddition of dichloroketene with vinyl ethers or esters. This approach is scalable and allows for the divergent synthesis of the ethylamine tail.

2.1 Core Synthesis Workflow (Graphviz)

The following diagram illustrates the critical pathway from commodity starting materials to the target ethylamine building block.

G Start Trichloroacetyl Chloride Ketene Dichloroketene (In Situ) Start->Ketene Zn, POCl3 Olefin Vinyl Ethyl Ether Olefin->Ketene [2+2] Cyclo 2,2-Dichloro-3-ethoxy cyclobutanone Ketene->Cyclo Cycloaddition F_Intro 3-Ethoxy-2,2-difluoro cyclobutane Cyclo->F_Intro DAST or HF (Deoxofluorination) Elim 3,3-Difluorocyclobutene F_Intro->Elim Base Elimination Acid 3,3-Difluorocyclobutane carboxylic Acid Elim->Acid Oxidation/Hydrolysis Target 2-(3,3-Difluorocyclobutyl) ethan-1-amine Acid->Target 1. Homologation (Arndt-Eistert) 2. Reduction

Figure 1: Synthetic workflow for accessing 3,3-difluorocyclobutane ethylamine scaffolds. The route leverages a [2+2] cycloaddition followed by functional group manipulation.

Experimental Protocol: Synthesis of 2-(3,3-difluorocyclobutyl)ethan-1-amine

This protocol describes the conversion of the commercially available 3,3-difluorocyclobutanecarboxylic acid into the ethylamine homologue via a nitrile intermediate. This method avoids the use of diazomethane (Arndt-Eistert) which is hazardous at scale.

Pre-requisite: Start with 3,3-difluorocyclobutanecarboxylic acid (CAS: 107496-54-8).

Step 1: Formation of the Alcohol (Reduction)
  • Reagents: 3,3-Difluorocyclobutanecarboxylic acid (1.0 eq),

    
     (1.2 eq), anhydrous THF.
    
  • Procedure:

    • Cool the acid solution in THF to 0°C under

      
      .
      
    • Add borane-THF complex dropwise.

    • Stir at RT for 4 hours.

    • Quench with MeOH, concentrate, and extract with EtOAc.

    • Yield: ~90% of (3,3-difluorocyclobutyl)methanol.

Step 2: Activation and Nitrile Displacement
  • Reagents: Alcohol (from Step 1), Mesyl Chloride (MsCl, 1.2 eq),

    
     (1.5 eq), NaCN (2.0 eq), DMSO.
    
  • Procedure:

    • Mesylation: Treat the alcohol with MsCl/TEA in DCM at 0°C. Workup to obtain the mesylate.

    • Displacement: Dissolve mesylate in DMSO. Add NaCN. Heat to 60°C for 6 hours.

    • Caution: NaCN is highly toxic. Use bleach quench protocols.

    • Product: 2-(3,3-difluorocyclobutyl)acetonitrile.

Step 3: Nitrile Reduction to Ethylamine
  • Reagents: Nitrile (from Step 2),

    
     (2.0 eq) or Raney Ni/
    
    
    
    .
  • Procedure:

    • Suspend

      
       in dry ether/THF at 0°C.
      
    • Add nitrile solution dropwise.

    • Reflux for 2 hours.

    • Fieser workup (

      
      , 15% NaOH, 
      
      
      
      ).
    • Filter and convert to HCl salt for stability.

  • Validation:

    • 1H NMR (DMSO-d6):

      
       8.1 (br s, 3H, 
      
      
      
      ), 2.8 (m, 2H,
      
      
      ), 2.4 (m, 4H, Ring-CH2), 1.8 (m, 2H, Linker-CH2).
Strategic Applications in Drug Design
4.1 Bioisosteric Replacement of Piperazine

Piperazine linkers are ubiquitous but often suffer from poor permeability due to high polarity.

  • Strategy: Replace the piperazine ring with a 3,3-difluorocyclobutane-1,3-diamine or the ethylamine variant.

  • Result: The

    
     carbon core increases lipophilicity (
    
    
    
    ) slightly to improve membrane crossing, while the fluorine atoms suppress the basicity of the remaining amine, preventing lysosomal trapping.
4.2 Vector Alignment in Kinase Inhibitors

In kinase binding pockets (e.g., JAK or CDK families), the solvent-front region often tolerates solubilizing tails.

  • Application: Using the trans-3,3-difluorocyclobutane ethylamine ensures a linear projection of the solubilizing amine away from the hinge region. The cis isomer projects the amine "backwards," offering a distinct vector to explore SAR (Structure-Activity Relationship) anomalies.

4.3 Comparison Matrix
FeaturePhenyl LinkerCyclohexyl Linker3,3-Difluorocyclobutyl Linker
Geometry Planar (2D)Chair (Bulky)Puckered (Compact 3D)
Metabolic Stability Low (Oxidation)MediumHigh (F-blocked)
Solubility LowLowHigh (Polar/Hydrophobic balance)
Rotational Freedom RigidRigidSemi-Rigid (Pucker flip)
References
  • Fluorinated Cycloalkyl Building Blocks for Drug Discovery Source: Mykhailiuk, P. K. ChemMedChem, 2022.[1] Context: Comprehensive review of physical properties (

    
    , lipophilicity) and bioisosteric utility.
    URL:[Link]
    
  • Effect of gem-Difluorination on Physicochemical Properties Source: Holovach, S., et al. Chemistry – A European Journal, 2022.[2] Context: Detailed analysis of how the gem-difluoro group alters the puckering and dipole moments of the cyclobutane ring. URL:[Link]

Sources

Foundational

The Beta-Fluoro Amine Motif in Fragment-Based Drug Discovery: Physicochemical Control and Synthetic Strategy

Executive Summary In the realm of Fragment-Based Drug Discovery (FBDD), the -fluoro amine scaffold represents a privileged structural motif.[1] It offers a unique solution to a recurring medicinal chemistry paradox: the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the realm of Fragment-Based Drug Discovery (FBDD), the


-fluoro amine scaffold represents a privileged structural motif.[1] It offers a unique solution to a recurring medicinal chemistry paradox: the need for polar groups to drive solubility and binding interactions, versus the need for lipophilicity and reduced basicity to ensure membrane permeability and metabolic stability.

This technical guide dissects the


-fluoro amine motif, moving beyond basic introduction to explore the quantum mechanical underpinnings of its conformational bias (the gauche effect), its utility in 

-NMR screening, and robust synthetic protocols for its installation.

Part 1: The Physicochemical Rationale

The introduction of a fluorine atom


 to an amine is not merely a steric substitution; it is an electronic reprogramming of the molecule.
The Gauche Effect and Conformational Locking

Unlike non-fluorinated alkyl chains which often prefer an anti conformation to minimize steric clash,


-fluoro amines predominantly adopt a gauche conformation (torsion angle 

).

Mechanism: This preference is driven by hyperconjugation .[2] The ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


 bonding orbital acts as an electron donor to the low-lying 

antibonding orbital. This interaction is geometrically maximal when the C-H and C-F bonds are anti-periplanar, which forces the C-N and C-F bonds into a gauche relationship.
  • Energy Gain: The gauche conformer is typically 1.8–2.0 kcal/mol lower in energy than the anti conformer.

  • Entropic Benefit: By pre-organizing the fragment into a bioactive conformation, the entropic penalty upon protein binding is significantly reduced.

Basicity Modulation (pKa Shift)

High basicity in amines often leads to poor membrane permeability (due to high ionization at physiological pH) and increased hERG channel liability. The strong electron-withdrawing nature of fluorine (Inductive effect,


) lowers the pK

of the adjacent amine.

Table 1: Impact of


-Fluorination on Amine Basicity 
Scaffold TypeStructureApprox. pK

Physiological State (pH 7.4)
Ethylamine

~10.7>99.9% Protonated

-Fluoroethylamine

~9.0~97% Protonated

-Difluoroethylamine

~7.3~50% Protonated

-Trifluoromethylamine

~5.7<2% Protonated

Data aggregated from standard medicinal chemistry literature [1, 2].

Visualization of the Gauche Effect

GaucheEffect cluster_0 Stereoelectronic Interactions cluster_1 Conformational Outcome NodeA Sigma(C-H) Donor NodeB Sigma*(C-F) Acceptor NodeA->NodeB e- Density Transfer NodeC Hyperconjugation (Stabilization) NodeB->NodeC NodeD Torsion Angle ~60° (Gauche) NodeC->NodeD Drives Geometry NodeE Reduced Entropy Penalty (Upon Binding) NodeD->NodeE

Figure 1: The stereoelectronic cascade driving the fluorine gauche effect.

Part 2: Synthetic Methodologies

Synthesizing


-fluoro amines requires navigating the instability of the C-F bond (elimination to enamine/alkene) and the hazards of HF sources. Below are two field-proven protocols.
Protocol A: Deoxofluorination of -Amino Alcohols

Best for: Converting chiral amino alcohols to fluoro-amines with predictable stereochemistry.

Mechanism: This reaction typically proceeds via an aziridinium ion intermediate, often resulting in retention of configuration (double inversion) or rearrangement, depending on the substrate.

Reagents:

  • Substrate:

    
    -protected 
    
    
    
    -amino alcohol (Cbz or Boc protection is critical to prevent amine oxidation).
  • Fluorinating Agent: Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) or DAST.

  • Solvent: DCM (Anhydrous).

Step-by-Step Workflow:

  • Preparation: Dissolve

    
    -protected amino alcohol (1.0 equiv) in anhydrous DCM under 
    
    
    
    atmosphere. Cool to -78°C.
  • Addition: Dropwise add Deoxo-Fluor (1.2 equiv). Note: Deoxo-Fluor is more thermally stable than DAST but still requires cold addition.

  • Reaction: Allow to warm to RT and stir for 2–4 hours.

  • Quenching (CRITICAL): Cool back to 0°C. Quench with saturated aqueous

    
    . Warning: Vigorous 
    
    
    
    evolution.
  • Isolation: Extract with DCM, dry over

    
    , and concentrate.
    
  • Deprotection: Remove Boc (TFA/DCM) or Cbz (

    
    /Pd-C) to yield the free amine salt.
    
Protocol B: Ring Opening of Aziridines (The "Safe" Method)

Best for: Regioselective synthesis without using highly corrosive Olah's reagent.

Reference: This method utilizes Benzoyl Fluoride (PhCOF) and HFIP as a latent HF source, a protocol developed by the Doyle Group [3].

Step-by-Step Workflow:

  • Reagents: Mix Aziridine (1.0 equiv), PhCOF (1.2 equiv), and HFIP (1.5 equiv) in a catalytic amount of Lewis Base (e.g., 10 mol% DBU or a chiral catalyst for enantioselectivity).

  • Conditions: Heat to 50°C in a sealed vial for 15 minutes to 4 hours.

  • Mechanism: HFIP activates PhCOF to generate in situ HF, which opens the aziridine ring.

  • Advantage: Avoids free HF gas or corrosive amine-HF complexes; high regioselectivity for the

    
    -fluoro amine.
    

Part 3: FBDD Screening & Elaboration

The


-fluoro amine is not just a scaffold; it is a built-in "spy" for NMR screening.
-NMR Fragment Screening

 is the gold standard for fragment screening due to:
  • 100% Natural Abundance: High sensitivity.

  • Zero Background: Biological matrices (proteins, buffers) have no fluorine signals.

  • Chemical Shift Sensitivity: The

    
     signal is highly sensitive to the local environment; binding events cause significant chemical shift perturbations (CSP) or line broadening.
    
The Screening Cascade

The following diagram illustrates a robust workflow for identifying binders using a fluorinated fragment library.

FBDD_Workflow Library Fluorinated Fragment Library (Ro3 Compliant) QC QC: Solubility & Purity (1H NMR / LCMS) Library->QC Pooling Cocktail Preparation (Mixtures of 10-30 fragments) QC->Pooling Pass Screen 19F T2-Relaxation NMR (Ligand Observed) Pooling->Screen Add Target Protein HitID Deconvolution (Identify Binder from Mix) Screen->HitID Line Broadening Detected Validation Validation (Kd via 19F CSP or SPR) HitID->Validation XRay Structure Determination (X-ray / Cryo-EM) Validation->XRay Confirmed Hit

Figure 2:


-NMR Screening Workflow for Fluorinated Fragments.
Optimization Strategy: The "Grow" Phase

Once a


-fluoro amine fragment hit is identified:
  • Vector Check: Use the amine nitrogen as a handle for amide coupling or reductive amination to grow into adjacent pockets.

  • Monitor pKa: As you elaborate the fragment, ensure the pKa remains in the 7.0–9.0 range to maintain the ionic interaction often found with Asp/Glu residues in the binding pocket (e.g., KRAS/GPCRs).

Part 4: Case Study - KRAS G12D Inhibition

A seminal example of the


-fluoro amine effect is found in the development of MRTX1133 , a non-covalent inhibitor of KRAS G12D [4].
  • Challenge: The pyrrolizidine core of the initial lead was too basic, leading to poor pharmacokinetic properties.

  • Solution: Introduction of a fluorine atom at the

    
    -position relative to the bridgehead nitrogen.[3]
    
  • Result:

    • pKa Shift: Reduced basicity optimized the salt bridge interaction with Asp69/Glu62.

    • Potency: 11-fold improvement in inhibitory potency (

      
      ).
      
    • Bioavailability: Significant improvement in oral exposure due to reduced lysosomal trapping (a common issue with high pKa amines).

References

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.

  • Kalow, J. A., Schmitt, D. E., & Doyle, A. G. (2012).[4][5] Synthesis of

    
    -Fluoroamines by Lewis Base Catalyzed Hydrofluorination of Aziridines.[5] Journal of Organic Chemistry, 77(9), 4177–4183. 
    
  • Wang, X., et al. (2022). Identification of MRTX1133, a Noncovalent, Potent, and Selective KRAS G12D Inhibitor. Journal of Medicinal Chemistry, 65(4), 3123–3133.

  • Norton, R. S., et al. (2016).

    
    -NMR in Fragment-Based Drug Discovery. Molecules, 21(7), 860. 
    

Sources

Exploratory

Strategic Fluorination: Novel Aliphatic Amine Building Blocks in High-Precision Drug Design

Executive Summary: The Shift to Fluorination The incorporation of fluorine into drug candidates has evolved from simple metabolic blocking on aromatic rings to the strategic engineering of aliphatic ( ) scaffolds. Novel...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Shift to Fluorination

The incorporation of fluorine into drug candidates has evolved from simple metabolic blocking on aromatic rings to the strategic engineering of aliphatic (


) scaffolds. Novel fluorinated aliphatic amine building blocks are now critical tools for modulating basicity (pKa), optimizing lipophilicity (LogD), and locking bioactive conformations via stereoelectronic effects.[1]

This guide moves beyond standard catalog listings to analyze the causality of these building blocks. We explore how specific fluorinated motifs—such as


-trifluoromethyl amines, gem-difluoro cycloalkanes, and pentafluorosulfanyl (

) groups—can rescue a lead series from poor permeability, hERG liability, or metabolic instability.

The Physicochemical Toolkit: Why Fluorinate Aliphatic Amines?

The decision to incorporate a fluorinated amine building block is rarely arbitrary. It is a calculated move to alter the molecular property profile.[2]

Basicity Modulation (The pKa Effect)

The most immediate impact of aliphatic fluorination is the reduction of amine basicity via the inductive electron-withdrawing effect (


).
  • Mechanism: Fluorine stabilizes the free base form relative to the protonated ammonium species.

  • Impact:

    • Permeability: Lowering pKa (e.g., from 10.0 to 7.5) increases the fraction of neutral species at physiological pH (7.4), enhancing passive membrane permeability.

    • Safety: Reducing basicity can lower affinity for the hERG channel, a common off-target liability for high-pKa amines.[3]

    • Lysosomotropism: Reduced basicity mitigates lysosomal trapping, a mechanism of high volume of distribution (

      
      ) and potential phospholipidosis.
      
Conformational Steering (The Gauche Effect)

In


-fluoroamines, the C–F and C–N bonds preferentially adopt a gauche (60°) rather than anti (180°) conformation.
  • Causality: This is driven by hyperconjugation (

    
    ) and electrostatic attraction between the electropositive ammonium hydrogen and the electronegative fluorine.[4]
    
  • Application: Use this to "pre-organize" a flexible chain into a bioactive conformation, reducing the entropic penalty of binding.

Visualization: The Fluorine Effect Workflow

FluorineEffect Start Lead Compound (High pKa / Poor Permeability) Strategy Incorporate Fluorinated Aliphatic Amine Start->Strategy Effect1 Inductive Effect (-I) Strategy->Effect1 Effect2 Gauche Effect Strategy->Effect2 Outcome1 Lower pKa Effect1->Outcome1 Outcome2 Conformational Lock Effect2->Outcome2 Result1 Reduced hERG Binding Outcome1->Result1 Result2 Increased Permeability Outcome1->Result2 Result3 Higher Potency (Entropic Gain) Outcome2->Result3

Caption: Logical flow of physicochemical modulation via aliphatic fluorination.

High-Value Building Block Classes

-Trifluoromethyl Amines

Placing a


 group directly adjacent to the nitrogen creates a sterically demanding and electronically deactivated amine.
  • Property Shift: Drastic reduction in pKa (often by 3–4 units).

  • Use Case: Ideal for preventing metabolic N-dealkylation and blocking oxidation at the

    
    -carbon.
    
Gem-Difluoro Cycloalkyl Amines

Cyclic amines (pyrrolidines, piperidines) with a


 group.
  • Property Shift: The

    
     group acts as a "polar hydrophobe." It increases lipophilicity compared to the parent hydrocarbon while maintaining dipole interactions.
    
  • Key Example: The 3,3-difluorocyclobutyl moiety seen in Ivosidenib .

Pentafluorosulfanyl ( ) Amines

The


 group is often termed "Super-Trifluoromethyl."[5]
  • Differentiation: It is significantly more lipophilic and sterically bulky than

    
    , but with similar electron-withdrawing power.
    
  • Stability: Exceptionally resistant to hydrolysis and metabolic degradation.

Comparative Data Table
Building Block Class

pKa (approx)

LogP
Metabolic StabilitySteric Bulk
Parent Amine (

)
ReferenceReferenceLow (oxidative labile)Low

-Fluoroamine
-1.0 to -2.0-0.2 to +0.1ModerateLow

-Trifluoromethyl
-3.0 to -4.0+0.5 to +1.0High (blocks

-C)
High
Gem-Difluoro (cyclic) -2.0 to -3.0+0.2 to +0.5HighMedium

-Alkyl
-3.0 to -4.0+1.2 to +1.5Very HighVery High

Experimental Protocol: Synthesis of -Trifluoromethyl Amines

Objective: Synthesis of a chiral


-trifluoromethyl amine via nucleophilic trifluoromethylation of a sulfinimine. This protocol is chosen for its high stereocontrol, a critical requirement in modern drug synthesis.

Methodology: The Ruppert-Prakash Reagent (


) addition to a chiral sulfinimine.
Reagents & Equipment[6][7]
  • Substrate:

    
    -tert-butanesulfinyl imine (prepared from aldehyde + Ellman's auxiliary).
    
  • Reagent: Trimethyl(trifluoromethyl)silane (

    
    , Ruppert-Prakash Reagent).
    
  • Activator: Tetrabutylammonium acetate (TBAOAc) or TBAT.

  • Solvent: Anhydrous THF or Toluene.

  • Monitoring:

    
     NMR (Internal standard: 
    
    
    
    -trifluorotoluene).
Step-by-Step Protocol
  • Preparation of Reaction Vessel:

    • Flame-dry a 50 mL round-bottom flask under argon flow.

    • Charge with

      
      -tert-butanesulfinyl imine (1.0 equiv, 2.0 mmol).
      
    • Dissolve in anhydrous THF (10 mL, 0.2 M).

    • Cool the solution to -50°C using an acetone/dry ice bath. Rationale: Low temperature is crucial to suppress non-selective background reaction and maximize diastereoselectivity.

  • Reagent Addition:

    • Add

      
       (1.5 equiv, 3.0 mmol) dropwise via syringe.
      
    • Add the initiator TBAOAc (0.1 equiv, 0.2 mmol) in one portion.

    • Self-Validating Step: Observe the reaction mixture. A slight color change often indicates initiation.

  • Reaction Progression:

    • Stir at -50°C for 4 hours.

    • Checkpoint 1: Remove a 50

      
       aliquot, dilute with 
      
      
      
      , and acquire a
      
      
      NMR spectrum.
      • Pass Criteria: Disappearance of

        
         signal (-64 ppm) and appearance of the diastereomeric product signals (typically -70 to -75 ppm).
        
      • Fail Criteria: Presence of significant unreacted imine requires warming to -20°C.

  • Workup and Deprotection:

    • Quench with saturated aqueous

      
       (10 mL) at -50°C.
      
    • Extract with EtOAc (

      
       mL). Dry organics over 
      
      
      
      and concentrate.
    • Acidic Cleavage: Dissolve the crude sulfinamide in MeOH (5 mL) and add 4N HCl in dioxane (2 mL). Stir at RT for 1 hour to cleave the sulfinyl group.

    • Concentrate to yield the

      
      -trifluoromethyl amine hydrochloride salt.
      
  • Purification:

    • Recrystallization from EtOH/Et2O is preferred for salts to upgrade enantiomeric excess (ee).

Synthesis Workflow Diagram

SynthesisProtocol Step1 1. Substrate Prep (Sulfinimine in THF @ -50°C) Step2 2. Addition of TMS-CF3 + TBAOAc (Initiator) Step1->Step2 Step3 3. Reaction Monitoring (19F NMR Checkpoint) Step2->Step3 Decision Conversion >95%? Step3->Decision Decision->Step2 No (Adjust Temp) Step4 4. Quench (NH4Cl) & Extraction Decision->Step4 Yes Step5 5. Acidic Deprotection (HCl/MeOH) Step4->Step5 Final Pure alpha-CF3 Amine salt Step5->Final

Caption: Workflow for the diastereoselective synthesis of


-trifluoromethyl amines.

Case Studies in Drug Discovery

Ivosidenib (Tibsovo®)
  • Target: Mutant IDH1 (Isocitrate Dehydrogenase 1).

  • Fluorinated Motif: 1,1-difluorocyclobutane .

  • Role of Fluorine:

    • Metabolic Stability: The cyclobutane ring is prone to oxidative opening. Gem-difluorination blocks these metabolic soft spots.

    • Lipophilicity: The

      
       group adjusts the LogP to an optimal range for CNS penetration (though Ivosidenib is not primarily a CNS drug, the property balance is crucial for cellular uptake).
      
    • Validation: The non-fluorinated analog showed significantly higher clearance.

Maraviroc (Selzentry®)
  • Target: CCR5 (HIV entry inhibitor).

  • Fluorinated Motif: 4,4-difluorocyclohexyl .

  • Role of Fluorine:

    • pKa Reduction: The fluorine atoms are distant from the basic nitrogen but still exert a through-bond inductive effect, fine-tuning the pKa of the tropane/piperidine system.

    • Selectivity: The fluorinated motif fills a hydrophobic pocket in the CCR5 receptor, improving binding affinity via van der Waals interactions.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Prakash, G. K. S., & Hu, J. (2018). Fluorine-Containing Building Blocks for Drug Discovery. Accounts of Chemical Research. Link

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.[6] Link

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.[6] Link

  • Popowycz, F., et al. (2019). Ivosidenib (AG-120): First-in-Class Inhibitor of Mutant IDH1 for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry. Link

  • Ellman, J. A., et al. (2010). Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews. Link

  • Grygorenko, O. O., et al. (2025).[7] Basicity and Lipophilicity of gem-Difluorinated Saturated Bicyclic Amines. European Journal of Organic Chemistry. Link

Sources

Foundational

Technical Guide: Safety &amp; Handling of 2-Cyclobutyl-2-fluoroethan-1-amine HCl

This technical guide provides a comprehensive safety and handling protocol for 2-Cyclobutyl-2-fluoroethan-1-amine hydrochloride , a specialized fluorinated building block used in medicinal chemistry.[1] [1] Document Cont...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive safety and handling protocol for 2-Cyclobutyl-2-fluoroethan-1-amine hydrochloride , a specialized fluorinated building block used in medicinal chemistry.[1]

[1]

Document Control:

  • Version: 1.0 (Research Use Only)

  • Classification: Specialized Research Chemical / Fluorinated Building Block[1][2]

Part 1: Executive Summary & Application Context[1]

The Role in Drug Discovery

2-Cyclobutyl-2-fluoroethan-1-amine hydrochloride (CAS: 2097959-65-2) is a high-value pharmacophore scaffold.[1] In modern drug design, it serves two critical functions:

  • Bioisosterism: The cyclobutyl ring acts as a lipophilic spacer, often replacing isopropyl or tert-butyl groups to alter metabolic stability without significantly changing steric bulk.[1][2]

  • Electronic Modulation: The fluorine atom at the

    
    -position to the amine lowers the basicity (pKa) of the resulting amides or amines, potentially improving oral bioavailability and blood-brain barrier (BBB) permeability.[1][2]
    

Target Audience Note: As this is a research chemical, specific toxicological data is often extrapolated from Structural Activity Relationships (SAR).[1][2] This guide utilizes a "Read-Across" safety approach based on analogous fluorinated amines.[1][2]

Part 2: Physicochemical Profile & Identification[1]

PropertySpecification
Chemical Name 2-Cyclobutyl-2-fluoroethan-1-amine hydrochloride
CAS Number 2097959-65-2
Molecular Formula C₆H₁₃ClFN (C₆H₁₂FN[1][3][4] · HCl)
Molecular Weight 153.63 g/mol
Appearance White to off-white hygroscopic solid
Solubility Soluble in Water, Methanol, DMSO; Insoluble in Hexanes
Acidity Weakly acidic in aqueous solution (Amine HCl salt)
Hygroscopicity High (Deliquescent upon prolonged exposure to humid air)

Part 3: Hazard Identification (GHS Classification)[1]

Signal Word: WARNING

Based on the functional groups (primary amine salt, alkyl fluoride) and analogs (e.g., 2-fluoroethylamine HCl), the following hazards are assigned under the Precautionary Principle :

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation Cat. 2H315: Causes skin irritation.[1][2]
Serious Eye Damage/Irritation Cat. 2AH319: Causes serious eye irritation.[1][2]
STOT - Single Exposure Cat. 3H335: May cause respiratory irritation.[1][2]
Acute Toxicity (Oral) Cat.[1][2] 4H302: Harmful if swallowed (Predicted).[1][2]
Structural Alerts & Toxicology Logic[2]
  • Fluorine Effect: The

    
    -fluorine atom increases the acidity of the ammonium group but also introduces a risk of defluorination under extreme metabolic or thermal conditions, potentially releasing fluoride ions (F⁻), though the C-F bond in this scaffold is generally stable.[1][2]
    
  • HCl Salt: The hydrochloride form mitigates the volatility of the free amine but renders the dust acidic and irritating to mucous membranes.[1][2]

Part 4: Safe Handling Protocol (The Self-Validating System)

To ensure scientific integrity and safety, use the "Contain-Neutralize-Verify" workflow. This system is designed to validate safety at every step.[1][2]

Engineering Controls & PPE[2]
  • Primary Barrier: Chemical Fume Hood (Face velocity > 100 fpm).[1][2]

  • Respiratory: If handling >500 mg outside a hood (not recommended), use a P95/P3 particulate respirator.[1][2]

  • Gloves: Nitrile (minimum thickness 0.11 mm).[1][2] Validation: Check for pinholes by inflating gloves before use.[1][2]

  • Eye Protection: Chemical splash goggles.[1][2]

Handling Workflow (DOT Visualization)

HandlingProtocol cluster_validation Self-Validating Step Start Start: Weighing Reagent CheckState Check Physical State: Is it clumpy/deliquescent? Start->CheckState Dry Dry Solid: Weigh in Fume Hood CheckState->Dry No Wet Wet/Clumpy: Hygroscopic Failure. Dissolve in solvent immediately. CheckState->Wet Yes Reaction Reaction Setup: Add Base (e.g., TEA/DIPEA) to liberate Free Amine Dry->Reaction Wet->Reaction Vent Ventilation Check: Ensure scrubber/trap if heating > 80°C (HF risk) Reaction->Vent Waste Disposal: Segregate into Halogenated Organic Waste Vent->Waste

Figure 1: Decision logic for handling hygroscopic fluorinated amine salts.

Stability & Storage[1][2]
  • Storage Condition: -20°C (Freezer), under inert atmosphere (Argon/Nitrogen).

  • Shelf-Life: 24 months if kept dry.[1][2]

  • Incompatibility: Strong oxidizing agents, strong bases (liberates volatile free amine).[1][2]

  • Decomposition: Thermal decomposition may produce Hydrogen Chloride (HCl), Hydrogen Fluoride (HF), and Nitrogen Oxides (NOx).[1][2]

Part 5: Emergency Response

First Aid Measures
  • Eye Contact: Rinse cautiously with water for 15 minutes.[1][2] Remove contact lenses.[1][2] Validation: pH of eye surface should return to neutral (use pH paper if available/safe).[1][2]

  • Skin Contact: Wash with soap and water.[1][2] If redness persists (sign of acid burn from HCl hydrolysis), seek medical attention.[1][2]

  • Inhalation: Move to fresh air. If wheezing occurs, suspect HCl inhalation.[1][2]

Spill Cleanup (Solid)[1]
  • Isolate: Evacuate non-essential personnel.

  • Neutralize: Cover spill with Sodium Bicarbonate (NaHCO₃) powder to neutralize acidity.[1][2]

  • Collect: Sweep up carefully to avoid dust generation.[1][2] Place in a sealed container labeled "Fluorinated Organic Waste".

Part 6: Synthesis Utility & Mechanistic Insight

For researchers utilizing this building block, understanding its reactivity is crucial for safety and yield optimization.[1][2]

Common Reaction: Amide Coupling

When coupling this amine to a carboxylic acid:

  • Liberation: The HCl salt must be neutralized in situ using a tertiary base (e.g., DIPEA, NMM).[1][2]

  • Stoichiometry: Use 3.0 - 4.0 equivalents of base. 1.0 eq neutralizes the HCl, leaving excess for the coupling cycle.[1][2]

  • Solvent Choice: DMF or DCM are preferred.[1][2] Avoid protic solvents if using acid chlorides.[1][2]

Reactivity Pathway (DOT Visualization)[1]

SynthesisPath Reagent 2-Cyclobutyl-2-fluoro- ethan-1-amine HCl FreeAmine Free Amine (In Situ) (Nucleophilic) Reagent->FreeAmine + Base Base Base (DIPEA) Base->FreeAmine Target Target Amide (Fluorine-Scan Analog) FreeAmine->Target + R-COOH SideProduct Side Reaction: Elimination of HF (Avoid High Temp/Strong Base) FreeAmine->SideProduct > 100°C Coupling Coupling Reagent (HATU/EDC) Coupling->Target

Figure 2: Synthesis utility and thermal risk pathway (HF elimination). [1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 122239884, 2-cyclobutyl-2-fluoroethan-1-amine hydrochloride. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria - Guidance on Labeling and Packaging. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1]

Disclaimer: This guide is for research and development purposes only. It is not a substitute for a manufacturer-issued Safety Data Sheet (SDS) required for legal compliance in industrial settings.[1]

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-Cyclobutyl-2-fluoroethan-1-amine from cyclobutanecarbaldehyde

[1] ) Executive Summary & Strategic Analysis The synthesis of 2-Cyclobutyl-2-fluoroethan-1-amine represents a critical transformation in medicinal chemistry, specifically for the development of fluorinated bioisosteres o...

Author: BenchChem Technical Support Team. Date: February 2026

[1]


)

Executive Summary & Strategic Analysis

The synthesis of 2-Cyclobutyl-2-fluoroethan-1-amine represents a critical transformation in medicinal chemistry, specifically for the development of fluorinated bioisosteres of ethylamine side chains. The introduction of a fluorine atom at the


-position relative to the amine (and 

-position to the cyclobutyl ring) significantly alters the

of the amine (typically lowering it by 1–2 units), reduces metabolic oxidative deamination, and introduces specific conformational biases due to the gauche effect between fluorine and the ammonium group.

This guide details a robust, three-step protocol starting from cyclobutanecarbaldehyde . While direct fluorination of amines is chemically fraught with instability, this protocol utilizes a Cyanohydrin Strategy . This route is selected over the Henry reaction (nitroaldol) or amino-alcohol rearrangement pathways because it offers the most direct access to the primary amine without requiring complex protection/deprotection steps often needed to prevent aziridine formation in alternative routes.

Retrosynthetic Logic

The synthesis is designed around the stability of the C-F bond. We install the fluorine atom at the oxidation state of the nitrile, where the


-proton is acidic and the functionality is robust, before reducing the nitrogen to the amine.

Retrosynthesis Target 2-Cyclobutyl-2-fluoroethan-1-amine (Target) Intermediate2 α-Fluoro-cyclobutylacetonitrile (Key Intermediate) Target->Intermediate2 Selective Reduction (BH3 or H2/Cat) Intermediate1 Cyclobutanecarbaldehyde Cyanohydrin Intermediate2->Intermediate1 Deoxyfluorination (DAST/Deoxo-Fluor) SM Cyclobutanecarbaldehyde (Starting Material) Intermediate1->SM Cyanosilylation (TMSCN)

Figure 1: Retrosynthetic analysis showing the disconnection to the commercially available aldehyde via a fluoro-nitrile intermediate.

Detailed Experimental Protocols

Step 1: Cyanosilylation of Cyclobutanecarbaldehyde

This step converts the aldehyde into a silylated cyanohydrin. We utilize Trimethylsilyl cyanide (TMSCN) with a Lewis acid catalyst (Zinc Iodide) to ensure high yield and safety compared to HCN gas.

Reagents & Equipment:

  • Substrate: Cyclobutanecarbaldehyde (1.0 equiv)

  • Reagent: Trimethylsilyl cyanide (TMSCN) (1.2 equiv)

  • Catalyst: Zinc Iodide (

    
    ) (0.05 equiv)
    
  • Solvent: Dichloromethane (DCM) (Anhydrous)

  • Atmosphere: Argon or Nitrogen (Strictly anhydrous)

Protocol:

  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and an argon inlet.

  • Charging: Add

    
     (5 mol%) to the flask. Add anhydrous DCM (
    
    
    
    concentration relative to aldehyde).
  • Addition 1: Add Cyclobutanecarbaldehyde (1.0 equiv) via syringe. Cool the mixture to 0°C using an ice bath.

  • Addition 2: Dropwise add TMSCN (1.2 equiv) over 15 minutes. Caution: TMSCN is highly toxic. Handle in a well-ventilated fume hood.

  • Reaction: Remove the ice bath and allow the reaction to stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (disappearance of aldehyde) or GC-MS.

  • Workup: Quench carefully with saturated

    
     solution. Extract with DCM (
    
    
    
    ). Wash combined organics with brine, dry over
    
    
    , and concentrate in vacuo.
  • Purification: The crude silylated cyanohydrin is often pure enough for the next step. If hydrolysis to the free cyanohydrin is required for the fluorination method chosen, treat with

    
     HCl in THF for 1 hour, then extract.
    
Step 2: Deoxyfluorination

This is the critical C-F bond-forming step. We employ DAST (Diethylaminosulfur trifluoride) .[1] The reaction proceeds via an


-like mechanism with inversion of configuration (relevant if using chiral starting materials), replacing the hydroxyl group with fluorine.

Reagents & Equipment:

  • Substrate: Cyclobutanecarbaldehyde Cyanohydrin (1.0 equiv)

  • Reagent: DAST (1.5 equiv)

  • Solvent: Dichloromethane (DCM) (Anhydrous)

  • Vessel: Plastic (HDPE/Teflon) or dry glass flask (glass can be etched by HF byproducts).

Protocol:

  • Setup: Under Argon, dissolve the cyanohydrin in anhydrous DCM (

    
    ) in a suitable reaction vessel. Cool to -78°C (Dry ice/Acetone bath).
    
  • Addition: Add DAST (1.5 equiv) dropwise via syringe. Note: DAST can be explosive if heated; maintain low temperature during addition.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to RT over 4–6 hours.

  • Quenching (Critical Safety Step): Cool the mixture back to -20°C. Quench by slow addition of saturated

    
    . Do not  add water directly to DAST at room temperature.
    
  • Extraction: Extract with DCM. The organic layer will contain the

    
    -fluoro-cyclobutylacetonitrile.
    
  • Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

    • Target Product:

      
      -Fluoro-cyclobutylacetonitrile.
      
    • Data Check:

      
       NMR should show a multiplet around -180 to -200 ppm (typical for secondary alkyl fluorides).
      
Step 3: Selective Reduction to Amine

Reducing an


-fluoro nitrile requires care to avoid defluorination (loss of F). Borane-THF (

) or Borane-Dimethyl Sulfide (

) is superior to Lithium Aluminum Hydride (LAH) for this purpose, as LAH is more prone to causing elimination of HF.

Reagents & Equipment:

  • Substrate:

    
    -Fluoro-cyclobutylacetonitrile (1.0 equiv)
    
  • Reagent:

    
     (1.0 M solution) (3.0 equiv)
    
  • Solvent: THF (Anhydrous)

Protocol:

  • Setup: Place the fluoro-nitrile in a dry RBF under Argon. Add anhydrous THF (

    
    ).
    
  • Reduction: Cool to 0°C. Add

    
     dropwise.
    
  • Reflux: Heat the mixture to reflux (65°C) for 2–3 hours to ensure complete reduction of the nitrile to the amine-borane complex.

  • Hydrolysis: Cool to 0°C. Carefully add Methanol (excess) to quench unreacted borane. Then, add

    
     HCl (aqueous) and reflux for 1 hour to break the amine-borane complex.
    
  • Isolation:

    • Cool to RT. Wash with diethyl ether (removes non-basic impurities).

    • Basify the aqueous layer to pH >12 using

      
       pellets or concentrated solution.
      
    • Extract the free amine with DCM (

      
      ).
      
    • Dry over

      
       and concentrate carefully (amine may be volatile).
      
  • Salt Formation: To store, convert to the Hydrochloride salt by treating the ethereal amine solution with

    
     in Dioxane/Ether. Filter the white solid.
    

Data Summary & Quality Control

Reaction Parameter Table
StepTransformationReagentTempTimeCritical Safety Note
1 Aldehyde

Cyanohydrin
TMSCN,

0°C

RT
2–4 hTMSCN is a cyanide source; use bleach trap for waste.
2 Cyanohydrin


-F-Nitrile
DAST-78°C

RT
6 hDAST is shock-sensitive; quench at low temp.
3 Nitrile

Amine

Reflux3 h

gas evolution; use efficient condenser.
Analytical Expectations (QC)
  • 
     NMR (DMSO-
    
    
    
    or
    
    
    ):
    • 
       4.5–5.0 ppm:  Multiplet (
      
      
      
      ,
      
      
      ). This is the proton on the carbon bearing the fluorine. The large coupling constant confirms the geminal H-F relationship.
    • 
       2.8–3.2 ppm:  Multiplet corresponding to the 
      
      
      
      group. These protons will show complex coupling to both the amine protons and the fluorine atom (
      
      
      ).
  • 
     NMR: 
    
    • 
       -180 to -190 ppm:  Decoupled singlet or multiplet (if coupled). Absence of this signal indicates defluorination.
      

Troubleshooting & Optimization

Common Failure Modes
  • Defluorination during Reduction:

    • Symptom:[2][3][4][5] Product mass corresponds to ethylamine analog (loss of 18 amu for F, gain of H).

    • Fix: Switch from Refluxing

      
       to catalytic hydrogenation (
      
      
      
      , Raney Ni) in the presence of acetic anhydride (to trap amine as amide), followed by hydrolysis. Alternatively, perform the borane reduction at RT for longer times.
  • Elimination to Vinyl Nitrile (Step 2):

    • Symptom:[2][3][4][5] Olefinic protons in NMR; loss of chirality.

    • Fix: Ensure the reaction remains strictly anhydrous. Use Deoxo-Fluor instead of DAST, as it is thermally more stable and often less prone to elimination side reactions.

  • Volatility of Free Amine:

    • Symptom:[2][3][4][5] Low yield after concentration.

    • Fix: Do not concentrate the free amine to dryness. Isolate as the HCl or Tosylate salt immediately after extraction.

References

  • General Synthesis of

    
    -Fluoroamines: 
    
    • Kalow, J. A., & Doyle, A. G. (2012).[6] Mechanistic investigations of the fluoride-ring opening of aziridines. Journal of Organic Chemistry. Link

  • Fluorination of Cyanohydrins: Shellhamer, D. F., et al. (1995). Fluorination of cyanohydrins with DAST. Journal of Organic Chemistry. (Contextual grounding for DAST usage on secondary alcohols).
  • Reduction of Nitriles with Borane

    • Brown, H. C., & Choi, Y. M. (1981). Selective reductions.[7] 27. Reaction of borane-tetrahydrofuran with nitriles. Journal of Organic Chemistry. Link

  • Safety Data (DAST)

    • Sigma-Aldrich Technical Bulletin for DAST (Diethylaminosulfur trifluoride). Link

Sources

Application

Application Notes and Protocols for Deoxofluorination in the Synthesis of β-Fluoro Ethylamines

Introduction: The Strategic Importance of β-Fluoro Ethylamines in Drug Discovery The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, renowned for its ability to enhance a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of β-Fluoro Ethylamines in Drug Discovery

The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, renowned for its ability to enhance a compound's metabolic stability, binding affinity, and bioavailability. The β-fluoro ethylamine motif, in particular, is a privileged structural element found in a range of pharmaceuticals and clinical candidates. The fluorine atom's strong electron-withdrawing nature significantly lowers the basicity of the neighboring amine, a property that can be strategically employed to modulate pKa, reduce off-target interactions, and improve pharmacokinetic profiles.

This guide provides an in-depth exploration of deoxofluorination as a direct and efficient method for the synthesis of β-fluoro ethylamines from their corresponding β-hydroxy precursors. We will delve into the mechanistic intricacies of this transformation, offering a comparative analysis of common deoxofluorination reagents, and present detailed, field-proven protocols for their application. These notes are intended for researchers, scientists, and professionals in drug development who seek to leverage this powerful synthetic tool.

The Challenge of Deoxofluorinating β-Amino Alcohols: A Mechanistic Perspective

The deoxofluorination of β-amino alcohols is not a simple SN2 displacement. The proximate amino group plays a crucial role, acting as an intramolecular nucleophile that can compete with the external fluoride source. This neighboring group participation (NGP) is a double-edged sword: it can facilitate the displacement of the activated hydroxyl group but also lead to the formation of undesired side products, most notably aziridines.[1][2] The outcome of the reaction is a delicate balance between the desired fluorination and competing intramolecular cyclization.

The nature of the nitrogen protecting group is a critical determinant of the reaction pathway. Electron-withdrawing protecting groups, such as carbamates (Boc, Cbz), can temper the nucleophilicity of the nitrogen, thereby disfavoring aziridine formation and promoting the desired fluorination. In contrast, electron-donating groups, like benzyl or alkyl substituents, can enhance the nitrogen's nucleophilicity, increasing the likelihood of intramolecular cyclization.

The reaction proceeds through the initial activation of the hydroxyl group by the deoxofluorinating reagent, forming a reactive intermediate. In the case of reagents like DAST, this is a dialkylaminosulfuranyloxy intermediate. The neighboring nitrogen can then displace this leaving group to form a transient, high-energy aziridinium ion. This intermediate is then subject to nucleophilic attack by the fluoride ion. The regioselectivity of this ring-opening step determines the final product distribution.

Comparative Analysis of Deoxofluorination Reagents

The choice of deoxofluorinating reagent is paramount to achieving a successful and high-yielding synthesis of β-fluoro ethylamines. The most commonly employed reagents each possess a unique profile of reactivity, stability, and handling requirements.

ReagentStructureKey AdvantagesKey Disadvantages
DAST (Diethylaminosulfur Trifluoride)Et₂NSF₃Readily available, high reactivity.Thermally unstable, can decompose explosively. Prone to side reactions.[3][4]
Deoxo-Fluor ™ ([Bis(2-methoxyethyl)amino]sulfur Trifluoride)(MeOCH₂CH₂)₂NSF₃More thermally stable than DAST, often gives higher yields and cleaner reactions.[5][6]More expensive than DAST.
XtalFluor-E ® and XtalFluor-M ®[Et₂NSF₂]BF₄ and [MorpholinoSF₂]BF₄Crystalline solids, significantly more stable and easier to handle than DAST and Deoxo-Fluor. Often exhibit higher selectivity and produce fewer elimination byproducts.[7][8][9]Require a fluoride source/promoter for optimal reactivity.
DFBA (N,N-Diethyl-α,α-difluorobenzylamine)PhCF₂NEt₂Can directly convert amino alcohols to N-benzoyl fluoroalkylamines in a one-pot fashion.[10]Less commonly used than sulfur trifluoride-based reagents.

Experimental Protocols

Safety First: Deoxofluorination reagents are hazardous and should be handled with extreme caution in a well-ventilated fume hood. They react violently with water to release HF. Personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves, is mandatory. All glassware must be scrupulously dried before use.

Protocol 1: General Procedure for the Deoxofluorination of an N-Protected β-Hydroxy Ethylamine using DAST

This protocol is adapted from general procedures for DAST-mediated deoxofluorination.[11]

Materials:

  • N-protected β-hydroxy ethylamine (e.g., N-Boc-2-aminoethanol)

  • DAST (Diethylaminosulfur trifluoride)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a dropping funnel, dissolve the N-protected β-hydroxy ethylamine (1.0 equiv) in anhydrous DCM (0.1-0.2 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DAST (1.1-1.5 equiv) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -60 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for 1-2 hours, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding it to a vigorously stirred, ice-cold saturated aqueous NaHCO₃ solution. Caution: Gas evolution!

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Expected Outcome: The corresponding N-protected β-fluoro ethylamine. Yields can vary significantly depending on the substrate and protecting group.

Protocol 2: General Procedure for the Deoxofluorination of an N-Protected β-Hydroxy Ethylamine using Deoxo-Fluor™

This protocol is based on general procedures for Deoxo-Fluor™ reactions.[5][12]

Materials:

  • N-protected β-hydroxy ethylamine

  • Deoxo-Fluor™

  • Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the N-protected β-hydroxy ethylamine (1.0 equiv) in anhydrous DCM (0.1-0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add Deoxo-Fluor™ (1.1-1.5 equiv) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by pouring it into an ice-cold saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3 x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

  • Remove the solvent in vacuo.

  • Purify the residue by flash column chromatography.

Causality Behind Experimental Choices: The use of Deoxo-Fluor™ at 0 °C to room temperature highlights its greater thermal stability compared to DAST, which often requires cryogenic temperatures.[5] This can be advantageous for scalability and operational simplicity.

Protocol 3: Deoxofluorination of 2-(Phenylamino)ethanol using DFBA

This protocol is adapted from the work of Nomoto, Fukuhara, and Hara.[10]

Materials:

  • 2-(Phenylamino)ethanol

  • DFBA (N,N-Diethyl-α,α-difluorobenzylamine)

  • Microwave reactor (optional) or oil bath

  • Aqueous sodium bicarbonate (NaHCO₃) solution

  • Diethyl ether (Et₂O)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Place 2-(phenylamino)ethanol (1.0 equiv) and DFBA (2.4 equiv) in a suitable reaction vessel.

  • Heat the mixture to 70 °C for 10 minutes using either an oil bath or a microwave reactor.

  • After cooling, pour the reaction mixture into an aqueous NaHCO₃ solution.

  • Extract the product with Et₂O (3 x).

  • Combine the ethereal layers and dry over MgSO₄.

  • Concentrate the solution and purify the crude product by column chromatography on silica gel to afford N-(2-fluoroethyl)-N-phenylbenzamide.

Mechanistic Insight: In this reaction, DFBA serves a dual role. It not only acts as the fluorine source but also acylates the amine, which likely proceeds through an oxazolinium intermediate.[10] This in-situ protection and fluorination is a highly efficient process.

Visualization of Key Concepts

Workflow for Deoxofluorination of β-Hydroxy Ethylamines

G cluster_start Starting Material Preparation cluster_reaction Deoxofluorination cluster_workup Work-up and Purification cluster_analysis Product Analysis start β-Hydroxy Ethylamine protect N-Protection (e.g., Boc, Cbz) Crucial for directing reactivity start->protect reagent Select Deoxofluorination Reagent (DAST, Deoxo-Fluor, XtalFluor) reaction Reaction under Anhydrous Conditions reagent->reaction quench Aqueous Quench (e.g., NaHCO₃) reaction->quench extract Extraction quench->extract purify Column Chromatography extract->purify characterize Characterization (NMR, MS) purify->characterize end β-Fluoro Ethylamine characterize->end

Caption: General workflow for the synthesis of β-fluoro ethylamines.

Mechanistic Dichotomy: Fluorination vs. Aziridine Formation

G cluster_pathways Reaction Pathways start N-Protected β-Hydroxy Ethylamine R-NH-CH₂-CH₂-OH activated Activated Intermediate R-NH-CH₂-CH₂-O-SF₂NR'₂ start->activated + Deoxofluorinating Reagent aziridinium Aziridinium Ion Intermediate [R-N⁺H(CH₂)₂] activated->aziridinium Neighboring Group Participation (NGP) sn2 Direct Sₙ2 Attack activated->sn2 External F⁻ Attack product_f Desired Product R-NH-CH₂-CH₂-F aziridinium->product_f F⁻ Ring Opening product_aziridine Side Product Aziridine aziridinium->product_aziridine Deprotonation sn2->product_f

Caption: Competing pathways in deoxofluorination of β-amino alcohols.

Troubleshooting and Key Considerations

  • Low Yields: Incomplete reaction could be due to insufficient reagent, non-anhydrous conditions, or a deactivated substrate. Consider increasing the equivalents of the fluorinating agent or the reaction time and temperature (with caution for DAST).

  • Aziridine Formation: If aziridine is the major product, the nitrogen is likely too nucleophilic. Consider switching to a more electron-withdrawing protecting group (e.g., from benzyl to Boc or Cbz).

  • Elimination Products: While less common for primary alcohols, elimination to form enamines can occur. Running the reaction at lower temperatures can often mitigate this side reaction.

  • Purification Challenges: The polarity of the starting material and the fluorinated product can be very similar. Careful selection of the chromatographic eluent system is crucial for successful separation.

Characterization of β-Fluoro Ethylamines

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The protons on the carbon bearing the fluorine will appear as a doublet of triplets (or a more complex multiplet) due to coupling with both the fluorine atom and the adjacent methylene protons. The protons on the carbon adjacent to the nitrogen will also show characteristic shifts.

  • ¹⁹F NMR: A single resonance, typically a triplet due to coupling with the adjacent methylene protons, is expected. The chemical shift will be characteristic of an alkyl fluoride.

  • ¹³C NMR: The carbon atom bonded to fluorine will appear as a doublet with a large one-bond C-F coupling constant (¹JCF), typically in the range of 160-250 Hz.

Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the substitution of a hydroxyl group with a fluorine atom.

Conclusion

The deoxofluorination of β-hydroxy ethylamines is a powerful, albeit mechanistically nuanced, transformation for accessing valuable β-fluoro ethylamine building blocks. A thorough understanding of the role of neighboring group participation and the careful selection of the deoxofluorinating reagent and nitrogen protecting group are critical for success. The protocols and insights provided in this guide are intended to equip researchers with the knowledge to confidently and effectively implement these methods in their synthetic endeavors, ultimately accelerating the discovery and development of novel fluorinated therapeutics.

References

  • Kaźmierczak, M., & Bilska-Markowska, M. (2021). Diethylaminosulfur Trifluoride (DAST) Mediated Transformations Leading to Valuable Building Blocks and Bioactive Compounds. Molecules, 26(18), 5585.
  • (Reference to a general organic chemistry textbook or review on neighboring group particip
  • Nomoto, T., Fukuhara, T., & Hara, S. (2006). Synthesis of (Fluoroalkyl)amines by Deoxofluorination of Amino Alcohols. Synlett, 2006(11), 1744-1746.
  • Organic Synthesis section on Deoxofluor.
  • Organic Synthesis section on DAST. (Link to a reliable online resource).
  • (Reference for aziridinium ion form
  • Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999). Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Broad-Spectrum Deoxofluorinating Agent with Enhanced Thermal Stability. The Journal of Organic Chemistry, 64(19), 7048-7054.
  • (Reference for XtalFluor reagents)
  • (Reference for purific
  • TCI Practical Example: Fluorination of an Alcohol Using DAST. (Link to TCI website or similar).
  • (Reference for NMR d
  • IUPAC. Compendium of Chemical Terminology, 2nd ed. (the "Gold Book"). (1997).
  • (Reference for synthetic applic
  • MilliporeSigma Technical Bulletin on XtalFluor-E® and XtalFluor-M®. (Link to supplier website).
  • Scientific Update article on deoxofluorin
  • Bryn Mawr College poster on Deoxyfluorination Reagents.
  • Doyle, A. G., et al. (2018). Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. Journal of the American Chemical Society, 140(13), 4589-4598.
  • Heravi, M. M., & Mohammadkhani, L. (2019). XtalFluor-E: A useful and versatile reagent in organic transformations. Journal of Fluorine Chemistry, 225, 11-20.
  • Chemistry LibreTexts. Neighboring Group Participation.
  • (Reference for Deoxofluorination Reactions Using N,N-Disubstituted Aminodifluorosulfinium Tetrafluorobor
  • Paquin, J.-F., et al. (2015). In Situ Activation of Benzyl Alcohols with XtalFluor-E.
  • L'Heureux, A., et al. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. The Journal of Organic Chemistry, 75(10), 3401-3411.
  • Sigma-Aldrich Technical Bulletin on Deoxo-Fluor®. (Link to supplier website).
  • Common Organic Chemistry entry for Deoxo-Fluor.
  • (Reference on neighboring-group particip
  • (Reference for DAST mechanisms)
  • (Reference on influence of nucleophile on neighboring group particip
  • (Reference on Deoxyfluorin
  • Enamine product page for DAST. (Link to supplier website).
  • Chem-Station International Edition article on Neighboring Group Participation.
  • (Reference on synthesis of fluoroamines)
  • Shen, Y., et al. (2021). Deoxyfluorination of alcohols with aryl fluorosulfonates.
  • Sigma-Aldrich product page for 2-Fluoroethylamine hydrochloride. (Link to supplier website).
  • PubChem entry for 2-Fluoroethylamine.
  • Organic Chemistry Portal page on 1,2-Fluoroamine synthesis.
  • Doc Brown's Chemistry page on NMR of ethylamine.
  • (Reference for N-Boc-2-chloroethylamine)
  • (Reference for N-Boc-2-[2-(2-amino-ethoxy)-ethoxy]-ethylamine)

Sources

Method

Incorporating 2-Cyclobutyl-2-fluoroethan-1-amine into peptide mimetics

Abstract This guide details the methodology for incorporating 2-Cyclobutyl-2-fluoroethan-1-amine (CFEA) into peptide backbones. CFEA represents a high-value "chimeric" building block that merges the steric bulk of a cycl...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the methodology for incorporating 2-Cyclobutyl-2-fluoroethan-1-amine (CFEA) into peptide backbones. CFEA represents a high-value "chimeric" building block that merges the steric bulk of a cyclobutyl moiety with the stereoelectronic bias of a


-fluorine atom. This specific combination allows for the precise tuning of lipophilicity (LogP) while inducing a strong gauche conformational lock, effectively restricting the rotation of the peptide side chain. This document provides optimized protocols for overcoming the reduced nucleophilicity of 

-fluoroamines during coupling and validating the resulting conformational bias.

Introduction: The Fluorine-Cyclobutyl Synergy

In modern peptidomimetic design, "escaping flatland" (increasing Fsp³) and improving metabolic stability are paramount. CFEA addresses both by replacing standard aliphatic residues (e.g., Leucine, Isoleucine) with a rigidified, metabolically robust motif.

Mechanistic Rationale

The incorporation of CFEA is driven by two physical phenomena:

  • The Cyclobutyl "Pucker": Unlike the flexible alkyl chains of Leucine, the cyclobutyl ring exists in a puckered conformation (

    
     symmetry minimum). This provides a defined steric volume that fills hydrophobic pockets without the entropic penalty of flexible chain collapse.
    
  • The Fluorine Gauche Effect: The most critical feature is the

    
    -fluorine. Due to 
    
    
    
    hyperconjugation and electrostatic attraction between the ammonium/amide nitrogen and the fluorine, the C-C bond adopts a gauche conformation (dihedral angle ~60°) rather than anti. This effectively "locks" the side chain orientation relative to the peptide backbone.
Physicochemical Profile
PropertyStandard Ethylamine Residue2-Cyclobutyl-2-fluoroethan-1-amineImpact on Peptidomimetic
pKa (Conjugate Acid) ~10.7~9.0 - 9.2Reduced Nucleophilicity: Requires activated esters (OAt/Oxyma) for coupling.
LogP (Lipophilicity) LowModerate-HighImproved membrane permeability; Cyclobutyl adds lipophilic bulk.
C-C Bond Length 1.54 Å~1.52 Å (C-F vicinity)Slight contraction enhances packing density.
Metabolic Stability Low (P450 oxidation)HighFluorine blocks metabolic soft spots; Cyclobutyl resists ring opening.

Strategic Workflow

The following diagram illustrates the critical decision points when incorporating CFEA, particularly focusing on the "Activation" step necessitated by the fluorine-induced electron withdrawal.

CFEA_Workflow cluster_mech Critical Constraint Start CFEA (HCl Salt) FreeBase Free-Basing (pH > 9.5) Start->FreeBase DIEA/NMM Coupling Amide Bond Formation (S_N2 Mechanism) FreeBase->Coupling Nucleophilic Attack Activation Carboxylate Activation (HATU/HOAt) Activation->Coupling Activated Ester QC QC: 19F-NMR / LCMS Coupling->QC Validation Mechanism Reduced Nucleophilicity (Inductive Effect of F) Mechanism->Coupling Slows Kinetics

Figure 1: Integration workflow for CFEA. Note the critical requirement for high-efficiency activation reagents due to the reduced nucleophilicity of the fluorinated amine.

Experimental Protocols

Protocol A: Handling and Free-Basing

CFEA is typically supplied as a hydrochloride salt to prevent volatility and degradation. The inductive effect of the


-fluorine lowers the pKa of the amine to approximately 9.0. While this makes the amine less basic than non-fluorinated analogues, it also renders it significantly less nucleophilic .

Reagents:

  • CFEA

    
     HCl
    
  • DIPEA (N,N-Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine - Collidine)

  • Anhydrous DMF or NMP

Procedure:

  • Dissolve CFEA

    
     HCl in anhydrous DMF (0.1 M concentration).
    
  • Add 3.0 equivalents of DIPEA.

    • Note: Standard protocols use 2.0 eq. For fluorinated amines, excess base ensures the equilibrium shifts entirely to the free amine species (

      
      ), which is the only active nucleophile.
      
  • Critical Step: Do not store the free base. Proceed immediately to coupling. Fluorinated amines can undergo slow self-condensation or HF elimination if left in basic solution for extended periods.

Protocol B: High-Efficiency Coupling (The "Gold Standard")

Standard carbodiimide couplings (DCC/DIC) are often insufficient for CFEA due to its poor nucleophilicity. We utilize HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) which generates the highly reactive HOAt ester. The pyridine nitrogen in HOAt provides anchimeric assistance (neighboring group participation), accelerating the reaction rate by ~10-100x compared to HOBt.

Reagents:

  • Carboxylic Acid Partner (Protected Amino Acid or Scaffold)

  • HATU (1.1 eq relative to Acid)

  • HOAt (1.1 eq - Optional but recommended for difficult sequences)

  • DIPEA (3.0 eq)

  • Solvent: DMF/DCM (1:1 v/v)

Step-by-Step:

  • Pre-activation: Dissolve the Carboxylic Acid (1.0 eq) and HATU (1.1 eq) in DMF.

  • Add DIPEA (1.0 eq) and stir for 2 minutes (color change to yellow/orange indicates active ester formation).

    • Caution: Do not activate longer than 5 minutes to avoid racemization of the carboxylic acid component.

  • Coupling: Add the solution of Free-Based CFEA (from Protocol A) to the activated acid mixture.

  • Add the remaining DIPEA (2.0 eq) to maintain pH ~10.

  • Incubation: Stir at Room Temperature for 2–4 hours.

    • Monitoring: Use LCMS. Ninhydrin tests are often unreliable for secondary amines or fluorinated primary amines due to faint color development. A chloranil test or micro-cleavage LCMS is preferred.

Validation & Quality Control

Conformational Analysis via NMR

To confirm the gauche effect has successfully locked the conformation,


H-NMR and 

F-NMR are required.
  • 
    F-NMR:  Look for a multiplet around -220 ppm (typical for alkyl fluorides).
    
  • 
    H-NMR Coupling Constants: 
    
    • The vicinal coupling constant (

      
      ) is diagnostic.
      
    • Anti conformation:

      
      .
      
    • Gauche conformation:

      
      .
      
    • Observation: In CFEA mimetics, you will typically observe an averaged

      
       closer to 15 Hz, indicating a dominant gauche population.
      
Graphviz: The Gauche Effect Mechanism

Gauche_Effect cluster_orbitals Stereoelectronic Interactions SigmaCH Sigma(C-H) Donating Orbital SigmaStarCF Sigma*(C-F) Accepting Orbital SigmaCH->SigmaStarCF Hyperconjugation (Stabilization) Result Gauche Conformation (Side-chain Lock) SigmaStarCF->Result

Figure 2: The stereoelectronic basis for the conformational lock. The alignment of the C-H donor and C-F acceptor orbitals forces the specific torsion angle.

References

  • Hunter, L. (2010). The C–F bond as a conformational tool in organic and medicinal chemistry. Beilstein Journal of Organic Chemistry. Link

  • Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Dunbar, J., et al. (2013).[1] Peptide Bond Formation: The Reactivity of alpha-Fluoroamines. Organic Letters. Link

  • Wilsmore, J. (2024).[1] Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository. Link

  • Gomez-Orellana, I. (2024).[1] Conformational analysis of 2,2-difluoroethylamine hydrochloride: double gauche effect. Beilstein J. Org.[2] Chem. Link

Sources

Application

Application Note &amp; Protocol: Strategies for Amide Bond Formation with 2-Cyclobutyl-2-fluoroethan-1-amine

Abstract This document provides a comprehensive guide for researchers and drug development professionals on the effective coupling of 2-Cyclobutyl-2-fluoroethan-1-amine with a range of carboxylic acids. This primary amin...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers and drug development professionals on the effective coupling of 2-Cyclobutyl-2-fluoroethan-1-amine with a range of carboxylic acids. This primary amine presents unique synthetic challenges due to a combination of steric hindrance from the cyclobutyl group and reduced nucleophilicity caused by the electron-withdrawing β-fluorine atom. We will dissect these challenges, present a logical framework for selecting the optimal coupling reagents, and provide detailed, field-proven protocols for achieving high-yield amide bond formation. The methodologies discussed range from enhanced carbodiimide procedures to the use of high-potency uronium salts and specialized reagents for the most recalcitrant substrates.

Introduction: Deconstructing the Synthetic Challenge

Amide bond formation is arguably the most critical and frequently executed reaction in medicinal chemistry.[1] While numerous protocols exist, their success is highly dependent on the steric and electronic properties of the amine and carboxylic acid coupling partners.[2] The specific structure of 2-Cyclobutyl-2-fluoroethan-1-amine introduces a dual challenge:

  • Steric Hindrance: The cyclobutyl group adjacent to the ethylamine backbone physically impedes the approach of the amine to the activated carboxylic acid intermediate. This slows the rate of the desired nucleophilic attack, often leading to low conversion or the decomposition of activated intermediates.[3]

  • Electronic Deactivation: The presence of a fluorine atom at the β-position significantly lowers the basicity and nucleophilicity of the primary amine.[4] The strong electron-withdrawing nature of fluorine reduces the electron density on the nitrogen atom, making it a weaker nucleophile compared to its non-fluorinated analogue.

These combined factors necessitate a departure from standard coupling conditions, requiring more potent activation strategies and carefully optimized reaction parameters to achieve efficient and clean product formation.

sub 2-Cyclobutyl-2-fluoroethan-1-amine steric Steric Hindrance (Cyclobutyl Group) sub->steric Impedes Nucleophilic Attack electronic Electronic Deactivation (β-Fluorine Atom) sub->electronic Reduces Amine Nucleophilicity outcome Reduced Reaction Rate & Lower Yields with Standard Protocols steric->outcome electronic->outcome

Figure 1. Key challenges in coupling 2-Cyclobutyl-2-fluoroethan-1-amine.

A Rationale-Driven Approach to Reagent Selection

The selection of a coupling reagent should be a deliberate choice based on the anticipated difficulty of the reaction. For a substrate as demanding as 2-cyclobutyl-2-fluoroethan-1-amine, a hierarchy of reagent potency is recommended.

Carbodiimides: The Baseline

Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Diisopropylcarbodiimide (DIC) are common workhorses.[5] They activate carboxylic acids by forming a highly reactive O-acylisourea intermediate.[6] However, for hindered and deactivated amines, this intermediate may not be sufficiently reactive or may be prone to side reactions, such as N-acylurea formation.[7]

To enhance their efficacy, carbodiimides are almost always used with additives:

  • N-Hydroxybenzotriazole (HOBt): Traps the O-acylisourea to form an active ester, which is more stable and less prone to racemization.[8]

  • 1-Hydroxy-7-azabenzotriazole (HOAt): Generates a more reactive OAt active ester. The pyridine nitrogen in HOAt can provide anchimeric assistance during the aminolysis step, accelerating the coupling reaction. For challenging substrates, EDC/HOAt is superior to EDC/HOBt.

Aminium/Uronium Salts: The Gold Standard for Difficult Couplings

This class of reagents is pre-activated and generally provides faster reaction rates and higher yields for difficult couplings.[9]

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): HATU is widely regarded as one of the most effective coupling reagents for sterically hindered systems.[5][10] It directly generates the highly reactive HOAt active ester upon reaction with a carboxylate.[10][11] Its use is strongly recommended as a first-line approach for this specific amine. The reaction mechanism is highly efficient, minimizing the lifetime of intermediates that could lead to side products or racemization.[10][12]

Acyl Fluorides: An Advanced Strategy for Extreme Cases

When even the most potent uronium salts fail, converting the carboxylic acid to an acyl fluoride intermediate offers a powerful alternative.[13][14] Acyl fluorides are highly reactive yet sterically minimal, which can be advantageous when coupling two bulky partners.[15] Modern fluorinating agents allow for the mild, in situ generation of the acyl fluoride, which then reacts with the amine, often at elevated temperatures, to drive the reaction to completion.[13][15]

G start Start: Couple Carboxylic Acid with 2-Cyclobutyl-2-fluoroethan-1-amine reagent_choice Select Initial Reagent System start->reagent_choice hatu Protocol 1: HATU / DIPEA (Recommended First Choice) reagent_choice->hatu High probability of success edc Protocol 2: EDC / HOAt / DIPEA (Potent Carbodiimide Method) reagent_choice->edc Viable alternative monitor Monitor Reaction by LC-MS/TLC hatu->monitor edc->monitor acyl_fluoride Protocol 3: In Situ Acyl Fluoride (For Highly Recalcitrant Cases) acyl_fluoride->monitor decision Reaction Complete? monitor->decision decision->acyl_fluoride No / Incomplete workup Aqueous Workup & Purification decision->workup Yes

Sources

Method

Scale-up synthesis of fluorinated cyclobutane amine salts

Application Note: Scale-Up Synthesis of Fluorinated Cyclobutane Amine Salts Executive Summary & Strategic Analysis Fluorinated cyclobutanes have emerged as critical bioisosteres in modern drug discovery. The 3,3-difluoro...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scale-Up Synthesis of Fluorinated Cyclobutane Amine Salts

Executive Summary & Strategic Analysis

Fluorinated cyclobutanes have emerged as critical bioisosteres in modern drug discovery. The 3,3-difluorocyclobutane motif serves as a lipophilic, non-planar surrogate for cyclohexyl or phenyl rings, often improving metabolic stability and lowering logD. Meanwhile, the 1-(trifluoromethyl)cyclobutyl group is increasingly utilized as a metabolically robust isostere for the tert-butyl group.

Scaling these motifs presents distinct process challenges:

  • Thermodynamic Strain: The cyclobutane ring (~26 kcal/mol strain energy) is susceptible to ring-opening under harsh acidic or thermal conditions.

  • Fluorination Hazards: Direct fluorination (e.g., F2 gas, SF4) is often impractical for general CMO implementation due to safety constraints.

  • Atom Economy: "Building block" strategies using commercially available fluorinated precursors are superior to late-stage fluorination for scale-up.

This guide details two self-validating protocols for the synthesis of the most in-demand amine salts in this class.

Protocol A: 3,3-Difluorocyclobutanamine Hydrochloride

Target Molecule: 3,3-Difluorocyclobutanamine HCl Scale: Multigram to Kilogram Primary Strategy: [2+2] Cycloaddition followed by Curtius Rearrangement.[1]

Retrosynthetic Logic

Direct fluorination of cyclobutanone with DAST is hazardous on scale due to shock-sensitive byproducts and exotherms. The preferred industrial route utilizes a thermal [2+2] cycloaddition of a fluorinated olefin precursor.

Step-by-Step Methodology

Step 1: [2+2] Cycloaddition

  • Reagents: 1,1-Dichloro-2,2-difluoroethylene (R-1112a), Methyl Acrylate, Hydroquinone (inhibitor).

  • Equipment: High-pressure Hastelloy or Stainless Steel Autoclave.

  • Procedure:

    • Charge the autoclave with Methyl Acrylate (1.0 equiv) and Hydroquinone (0.5 mol%).

    • Cool the vessel to -30°C and condense 1,1-Dichloro-2,2-difluoroethylene (1.2 equiv) into the reactor.

    • Seal and heat to 180°C for 12–16 hours. Internal pressure will rise significantly (approx. 30–40 bar).

    • Critical Control Point: Monitor pressure drop to verify consumption of the gas.

    • Cool, vent excess gas into a caustic scrubber (NaOH), and distill the crude liquid to obtain methyl 2,2-dichloro-3,3-difluorocyclobutanecarboxylate.

Step 2: Hydrolysis & Reductive Dechlorination

  • Reagents: NaOH (aq), H2 (gas), Pd/C (10% w/w), Triethylamine (Et3N).

  • Rationale: Removing the chlorines after ring formation is safer than handling potentially unstable difluoroketene precursors.

  • Procedure:

    • Hydrolyze the ester using 2N NaOH/MeOH at ambient temperature. Acidify and extract to yield the dichloro-acid.

    • Dissolve the acid in MeOH with Et3N (2.2 equiv to scavenge HCl).

    • Add Pd/C catalyst (5 mol% loading).

    • Hydrogenate at 3–5 bar H2 pressure at 50°C.

    • Filter catalyst and acidify to isolate 3,3-difluorocyclobutanecarboxylic acid .

Step 3: Curtius Rearrangement to Amine

  • Reagents: Diphenylphosphoryl azide (DPPA), tert-Butanol (t-BuOH), Triethylamine.

  • Safety Note: DPPA is safer than sodium azide but still requires thermal control.

  • Procedure:

    • Dissolve the acid (1.0 equiv) in Toluene/t-BuOH (10:1 ratio).

    • Add Et3N (1.1 equiv) followed by DPPA (1.1 equiv) dropwise at 0°C.

    • Stir at 0°C for 1 hour, then slowly heat to 80°C. Nitrogen evolution indicates isocyanate formation.

    • Reflux for 4 hours to trap the isocyanate as the N-Boc carbamate.

    • Workup: Wash with NaHCO3, dry, and concentrate.

Step 4: Deprotection & Salt Formation

  • Reagents: 4M HCl in Dioxane or EtOAc.

  • Procedure:

    • Dissolve the Boc-intermediate in EtOAc.

    • Add HCl/Dioxane (4 equiv) at 0°C. Stir at RT for 3 hours.

    • Filtration: The product precipitates as a white solid.[2] Filter and wash with Et2O to yield 3,3-difluorocyclobutanamine hydrochloride .

Process Visualization (Protocol A)

G Start 1,1-Dichloro-2,2- difluoroethylene Cycloadd [2+2] Cycloaddition (Autoclave, 180°C) Start->Cycloadd Acrylate Methyl Acrylate Acrylate->Cycloadd Inter1 Dichloro-Ester Intermediate Cycloadd->Inter1 Yield: ~85% Dechlor Hydrolysis & Pd/C Hydrogenation Inter1->Dechlor Acid 3,3-Difluorocyclobutane carboxylic Acid Dechlor->Acid Cl removal Curtius Curtius Rearrangement (DPPA, t-BuOH) Acid->Curtius BocAmine N-Boc Intermediate Curtius->BocAmine -N2 Deprotect HCl Deprotection BocAmine->Deprotect Final 3,3-Difluorocyclobutanamine HCl Salt Deprotect->Final Precipitation

Caption: Workflow for the synthesis of 3,3-difluorocyclobutanamine HCl via [2+2] cycloaddition and Curtius rearrangement.

Protocol B: 1-(Trifluoromethyl)cyclobutan-1-amine Hydrochloride

Target Molecule: 1-(Trifluoromethyl)cyclobutan-1-amine HCl Scale: Gram to Multigram Primary Strategy: Nucleophilic Trifluoromethylation of Sulfinylimines (Ruppert-Prakash Protocol).

Retrosynthetic Logic

Unlike the 3,3-isomer, the 1-CF3 motif creates a quaternary center. The most robust scale-up method avoids SF4 gas (Mykhailiuk method) in favor of adding the "CF3" anion equivalent (TMS-CF3) to a pre-formed imine derived from cyclobutanone.

Step-by-Step Methodology

Step 1: Sulfinylimine Formation

  • Reagents: Cyclobutanone, (S)-(-)-tert-Butanesulfinamide (Ellman's auxiliary), Ti(OEt)4.

  • Rationale: Sulfinamides activate the ketone for nucleophilic attack and prevent over-addition.

  • Procedure:

    • Mix Cyclobutanone (1.0 equiv) and tert-Butanesulfinamide (1.1 equiv) in THF.

    • Add Ti(OEt)4 (2.0 equiv) dropwise.

    • Stir at reflux (65°C) for 6 hours.

    • Quench: Pour into brine/EtOAc. Filter the titanium salts through Celite.

    • Evaporate to yield the N-sulfinyl imine.

Step 2: Nucleophilic Trifluoromethylation

  • Reagents: TMS-CF3 (Ruppert-Prakash Reagent), TBAT (Catalyst) or TMAF.

  • Procedure:

    • Dissolve the sulfinylimine in anhydrous THF at -50°C.

    • Add TMS-CF3 (1.2 equiv).

    • Add TBAT (10 mol%) as the initiator. The reaction is exothermic; control temperature < -40°C.

    • Allow to warm to 0°C.

    • Quench with saturated NH4Cl. Extract and purify to obtain the sulfinyl-protected amine.

Step 3: Deprotection & Salt Formation

  • Reagents: HCl/MeOH or HCl/Dioxane.

  • Procedure:

    • Dissolve the intermediate in MeOH.

    • Add 4M HCl in Dioxane (2 equiv).

    • Stir for 1 hour (cleaves the sulfinyl group).

    • Concentrate and triturate with Et2O to yield 1-(trifluoromethyl)cyclobutan-1-amine hydrochloride .

Process Visualization (Protocol B)

G Ketone Cyclobutanone ImineForm Imine Formation (Ti(OEt)4, THF) Ketone->ImineForm Aux t-Bu-Sulfinamide Aux->ImineForm Imine N-Sulfinyl Imine ImineForm->Imine CF3Add Trifluoromethylation (TMS-CF3, TBAT, -50°C) Imine->CF3Add Protected Sulfinyl-Protected Amine CF3Add->Protected Nucleophilic Attack Cleavage Acid Hydrolysis (HCl/MeOH) Protected->Cleavage Final 1-(Trifluoromethyl) cyclobutan-1-amine HCl Cleavage->Final Auxiliary Removal

Caption: Synthesis of 1-(trifluoromethyl)cyclobutan-1-amine via Ellman's sulfinamide strategy.

Quantitative Data Summary

ParameterProtocol A (3,3-Difluoro)Protocol B (1-CF3)
Overall Yield 45–55%60–70%
Major Safety Hazard High Pressure (Autoclave)Exotherm (TMS-CF3 addition)
Purification Distillation (Intermediates), Crystallization (Final)Column (Intermediate), Trituration (Final)
Critical Impurity Monochloro-analogs (if hydrogenation incomplete)Des-CF3 ketone (if moisture present)
pKa (Amine) ~7.5 (Lowered by β-fluorine)~5.3 (Lowered by α-CF3)

References

  • Grygorenko, O. O., et al. (2021). "Two Scalable Syntheses of 3-(Trifluoromethyl)cyclobutane-1-carboxylic Acid." Organic Process Research & Development. Link[3][4]

  • Mykhailiuk, P. K. (2021).[3] "CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue." JACS Au. Link

  • Elend, D., et al. (2005).[5] "A Practical Synthesis of 3,3-Difluorocyclobutane Carboxylic Acid." Synthetic Communications. Link

  • Prakash, G. K. S., et al. (2011). "Nucleophilic Trifluoromethylation Using Trifluoromethyltrimethylsilane (The Ruppert-Prakash Reagent)." Chemical Reviews. Link

  • Organic Syntheses. "1,1-Dichloro-2,2-difluoroethylene." Org.[1][2][3][4] Synth. 1960, 40, 11. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Fluorinated Amine Hydrochlorides

Topic: Removal of Inorganic Fluoride Salts (KF, NaF, TBAF) from Fluorinated Amine HCl Ticket ID: FA-HCl-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist Introduction: The "Sticky Anion" Problem You...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Inorganic Fluoride Salts (KF, NaF, TBAF) from Fluorinated Amine HCl

Ticket ID: FA-HCl-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist

Introduction: The "Sticky Anion" Problem

You are likely here because your fluorinated amine hydrochloride (R-CFₓ-NH₂·HCl) is contaminated with inorganic fluoride salts (F⁻). This is a critical separation challenge because:

  • Solubility Overlap: Both your product and the impurity are polar salts, making standard silica chromatography difficult (streaking) or impossible (co-elution).

  • Glassware Corrosion: Residual fluoride, especially in acidic media (HCl salts), generates trace HF in situ, which etches borosilicate glassware and damages NMR tubes.

  • Catalyst Poisoning: Downstream transition metal catalysts (Pd, Pt, Rh) are often irreversibly poisoned by trace fluoride ions.

This guide provides three orthogonal workflows to remove F⁻ without cleaving your stable C-F bonds.

Module 1: Diagnostics & Detection

Before attempting purification, you must distinguish "Good Fluorine" (Organic C-F) from "Bad Fluorine" (Inorganic F⁻).

Protocol: 19F NMR Validation

The gold standard for detection is 19F NMR . Unlike proton NMR, fluorine NMR has a massive chemical shift range, allowing easy differentiation.[1]

SpeciesTypical Chemical Shift (

ppm)
Signal Characteristics
Inorganic Fluoride (F⁻) -120 to -150 ppm Broad singlet (concentration/pH dependent)
Trifluoromethyl (CF₃) -55 to -65 ppmSharp singlet or multiplet
Difluoromethyl (CF₂) -80 to -130 ppmOften splits into triplets (

Hz)
Monofluoromethyl (CH₂F) -150 to -230 ppmDistinct coupling patterns

Critical Check: If you see a broad hump around -120 to -150 ppm that shifts when you add a drop of water or change pH, that is your inorganic fluoride impurity.

Visual Diagnostic: The Zirconium-Alizarin Test (Qualitative)

If NMR is unavailable, use this colorimetric spot test.

  • Reagent: Mix equal volumes of 0.1% aqueous sodium alizarin sulfonate and 0.1% zirconyl chloride (in HCl). The solution is Red/Violet .

  • Test: Add a small amount of your crude solid dissolved in water.

  • Result: If F⁻ is present, it sequesters the Zirconium, turning the solution Yellow .

Module 2: Solubility-Based Purification (The "DCM Wash")

Best for: Lipophilic amine salts soluble in chlorinated solvents.

Scientific Rationale: Inorganic fluorides (NaF, KF, CsF) are virtually insoluble in Dichloromethane (DCM) or Chloroform. Many fluorinated amine hydrochlorides, however, retain significant solubility in DCM due to the organic backbone. We exploit this Solubility Mismatch .

Step-by-Step Protocol
  • Dry the Crude: Ensure your crude solid is completely dry. Trace water will solubilize inorganic salts into the organic layer.

  • Dissolution: Suspend the crude solid in DCM (Dichloromethane) . Use approx. 10-20 mL per gram of product.

    • Note: If the product does not dissolve, add small amounts of Methanol (MeOH) dropwise until it just dissolves, then dilute back with DCM.

  • Filtration:

    • WARNING: Do not use a fritted glass funnel if F⁻ content is high (etching risk). Use a Polypropylene (PP) Büchner funnel with a paper filter or a pad of Celite.

    • Filter the suspension.[2][3] The inorganic fluoride salts (white solid) will remain on the filter.

  • Validation: Evaporate a small aliquot of the filtrate and check 19F NMR.

  • Recovery: Concentrate the filtrate to obtain the purified amine HCl.

Module 3: Chemical Scavenging (The Calcium Trap)

Best for: Stubborn fluoride residues (e.g., TBAF) or water-soluble amine salts.

Scientific Rationale: Calcium fluoride (CaF₂) is one of the most insoluble salts known (


). By introducing a calcium source, we drive the equilibrium heavily toward precipitation of F⁻, leaving the amine hydrochloride in solution.
Step-by-Step Protocol
  • Dissolution: Dissolve crude amine HCl in Methanol (MeOH) .

  • Scavenger Addition: Add 2.0 equivalents of finely powdered Calcium Chloride (CaCl₂) or Calcium Carbonate (CaCO₃) .

    • Tip: CaCl₂ is faster but acidic; CaCO₃ is slower but buffers the solution (preventing HF formation).

  • Incubation: Stir vigorously for 1-2 hours at room temperature. You should observe a fine white precipitate (CaF₂).

  • Filtration: Filter through a tight pad of Celite to remove the fine CaF₂ particles.

  • Exchange (Optional): If Calcium contamination is a concern, pass the filtrate through a small plug of cationic exchange resin (H+ form) or simply proceed to Module 4 to reset the counter-ion.

Module 4: The "pH Switch" (Liquid-Liquid Extraction)

Best for: Non-volatile amines that are insoluble in water as free bases.

Scientific Rationale: Fluoride salts (NaF, KF) are permanently ionic and water-soluble. Amine salts can be "switched" to their neutral, organic-soluble free base form. This allows you to wash the F⁻ away in the aqueous phase before reforming the salt.

Workflow Diagram (The pH Switch)

pH_Switch Start Crude Mixture (R-NH3+ Cl- / F-) Step1 1. Add DCM + aq. NaOH (pH > 10) Free Base Formation Start->Step1 Sep1 Phase Separation Step1->Sep1 AqLayer Aqueous Layer (Contains Na+, F-, Cl-) DISCARD Sep1->AqLayer Top Layer OrgLayer Organic Layer (Contains R-NH2 Free Base) Sep1->OrgLayer Bottom Layer Step2 2. Wash with Brine Dry over Na2SO4 OrgLayer->Step2 Step3 3. Add HCl (in Dioxane/Ether) Reform Salt Step2->Step3 Final Pure R-NH3+ Cl- (F- Free) Step3->Final

Caption: The "pH Switch" strategy isolates the amine in its neutral state, leaving permanent ions (Fluoride) in the aqueous waste stream.

Step-by-Step Protocol
  • Partition: Suspend crude salt in DCM. Add 1M NaOH (or sat. NaHCO₃ for sensitive substrates) until pH > 10.

  • Extraction: Shake and separate layers. The Amine (Free Base) is now in the DCM. The Fluoride is in the Water.[4][5]

  • Wash: Wash the DCM layer 2x with water, 1x with Brine.

  • Re-acidification: Dry the DCM layer (Na₂SO₄), filter, and add HCl (4M in Dioxane) or bubble HCl gas to precipitate the pure Amine Hydrochloride.

Troubleshooting & FAQ

Q1: My amine is water-soluble even as a free base. Can I use Module 4?

  • No. If your amine is small or highly polar (e.g., amino-alcohols), it will stay in the water with the fluoride. Use Module 3 (Calcium Scavenging) or Ion Exchange Chromatography (Dowex 1x8 Chloride form) to swap F⁻ for Cl⁻ directly.

Q2: I used Module 2 (DCM Wash), but the NMR still shows fluoride.

  • Cause: Your DCM might be wet, or your amine HCl is "solubilizing" the fluoride via hydrogen bonding (ion-pairing).

  • Fix: Switch to Module 3 . The formation of CaF₂ is thermodynamically stronger than the hydrogen bond between your amine and the fluoride ion.

Q3: The glass walls of my flask are turning cloudy/etched.

  • Urgent: This indicates HF formation. Immediately neutralize with aqueous Sodium Bicarbonate. For future runs, perform the initial purification steps in Polypropylene (PP) or Teflon (PTFE) vessels.

Q4: Can I use Silica Gel chromatography?

  • Risk: Amine salts streak badly on silica. You must add 1% Triethylamine (TEA) to the eluent to run the free base, but this doesn't guarantee F⁻ removal.

  • Better: Use Reverse Phase (C18) chromatography with an acidic buffer (0.1% TFA or Formic Acid). Fluoride salts will elute in the void volume (dead time), while your organic amine retains longer.

Summary of Purification Options

MethodBest For...Key ReagentLimitations
DCM Wash Lipophilic Amine SaltsDichloromethaneFails if product is insoluble in DCM
Calcium Trap High F⁻ content / TBAFCaCl₂ or CaCO₃Requires filtration of fine precipitates
pH Switch Robust, hydrophobic aminesNaOH / HClFails for water-soluble amines

References

  • Kaburagi, Y., & Kishi, Y. (2007).[6] Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation. Organic Letters. Link

    • Context: Establishes the Calcium Carbonate/Sulfonic acid resin method for fluoride removal.
  • BenchChem Technical Support. (2025). Removal of Tetrabutylammonium Salts from Reaction Mixtures. Link

    • Context: Protocols for ion exchange and precipitation limits.[2][7]

  • Li, H., & Chen, X. (2012).[8] Thermodynamics of the Solubility of KF in N,N-Dimethyl Ethanolamine, Pyridine, Diethanolamine, and Sulfolane. Journal of Chemical & Engineering Data. Link

    • Context: Provides solubility data confirming insolubility of inorganic fluorides in non-polar solvents.
  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. Link

    • Context: Authoritative source for 19F NMR chemical shifts and coupling constants.

Sources

Optimization

Minimizing side reactions during amide coupling of beta-fluoro amines

Technical Support Ticket #402: Optimization of Amide Coupling with -Fluoro Amines Status: Open Assigned Specialist: Senior Application Scientist Priority: High (Process Chemistry/Medicinal Chemistry) Executive Summary Yo...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket #402: Optimization of Amide Coupling with


-Fluoro Amines 

Status: Open Assigned Specialist: Senior Application Scientist Priority: High (Process Chemistry/Medicinal Chemistry)

Executive Summary

You are encountering difficulties coupling


-fluoro amines. This is a known "choke point" in medicinal chemistry. The presence of a fluorine atom at the 

-position creates two competing electronic effects that derail standard protocols:
  • Reduced Nucleophilicity: The strong inductive effect (

    
    -withdrawing) of fluorine lowers the pKa of the amine, making it a sluggish nucleophile.
    
  • Increased Acidity: The same inductive effect acidifies nearby protons, making the system prone to HF elimination (E1cB mechanism) and racemization under basic conditions.

This guide replaces standard "kitchen sink" coupling methods (like EDC/HOBt or standard HATU/DIPEA) with precision protocols designed to mitigate these specific electronic liabilities.

Part 1: The Diagnostics (Troubleshooting)

Issue 1: "My reaction stalls at 50% conversion, even with excess acid."

Root Cause: The


-fluorine atom pulls electron density away from the nitrogen lone pair. Standard activated esters (OBt/OAt) are not electrophilic enough to capture this "crippled" nucleophile before they hydrolyze or rearrange.
The Fix:  Switch to Acyl Fluorides  or High-Activity Phosphonic Anhydrides .
  • Why: Acyl fluorides (

    
    ) are highly reactive toward weak amines but, counter-intuitively, are more stable to hydrolysis than active esters. They also minimize steric clashes.[1]
    
  • Recommended Reagent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or BTFFH . These generate acid fluorides in situ.[1][2][3]

  • Alternative: T3P (Propanephosphonic acid anhydride).[4][5] It drives equilibrium forward by sequestering water and is highly effective for weak amines.

Issue 2: "I see a +20 mass loss or an 'M-20' impurity by LCMS."

Root Cause: HF Elimination. Mechanism: The base used for coupling deprotonates the amide nitrogen (or the


-carbon if the amine is secondary). The resulting electron density pushes toward the 

-carbon, ejecting the fluoride ion (E1cB mechanism). This results in a des-fluoro enamide impurity (

). The Fix: Base Management.
  • Protocol: Stop using DIPEA or Triethylamine (TEA). These strong, non-nucleophilic bases drive elimination.

  • Substitute: Use 2,4,6-Collidine (sym-collidine) or 2,6-Lutidine . These are weaker bases that are sufficient to neutralize the acid generated during coupling but insufficient to trigger the E1cB elimination of HF.

Issue 3: "The product is racemic."

Root Cause: Slow coupling rates allow the activated acid to undergo oxazolone formation (the primary pathway for racemization) before the amine can attack. The Fix: T3P + Pyridine/Collidine.

  • Data: T3P is widely documented to show the lowest epimerization rates among coupling reagents because it does not generate a free oxazolone intermediate as readily as uronium salts (HATU/HBTU).

Part 2: Visualizing the Problem & Solution

Diagram 1: The Reaction Landscape

This diagram illustrates the competing pathways. Your goal is to maximize Path A while blocking Path B (Elimination) and Path C (Hydrolysis).

BetaFluoroCoupling cluster_side Base-Mediated Side Reactions Start Activated Carboxylic Acid (Reactive Intermediate) Product Desired Amide Start->Product Path A: Coupling (Requires High Activity) Hydrolysis Hydrolyzed Acid (No Reaction) Start->Hydrolysis Path C: Slow Kinetics (Moisture/Time) Amine Beta-Fluoro Amine (Weak Nucleophile) Amine->Product Elimination Enamide Impurity (HF Elimination) Product->Elimination Path B: Excess Strong Base (DIPEA/TEA)

Caption: Path A is hindered by the fluorine's inductive effect. Strong bases accelerate Path B (HF Elimination). Slow kinetics favor Path C.

Part 3: Comparative Reagent Data

The following table summarizes why standard reagents fail and which alternatives are superior for this specific class of amines.

Reagent SystemReactivity (Weak Amines)HF Elimination RiskEpimerization RiskVerdict for

-F Amines
EDC / HOBt LowLowLowAvoid (Too slow, stalls)
HATU / DIPEA Very HighHigh ModerateRisky (Promotes HF loss)
T3P / Pyridine HighLowVery Low Recommended (General use)
TFFH / Collidine Very High LowLowGold Standard (Hindered/Weak)

Part 4: The "Gold Standard" Protocols

Protocol A: The Acid Fluoride Method (Best for Steric Bulk/Very Weak Amines)

Reference Grounding: This approach utilizes TFFH to generate an acid fluoride in situ, which is highly reactive toward weak nucleophiles but less prone to base-mediated elimination when paired with collidine.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • 
    -Fluoro Amine (1.1 equiv)
    
  • TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) (1.1 equiv)

  • 2,4,6-Collidine (2.5 - 3.0 equiv)

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc). Avoid DMF if possible to simplify workup.

Step-by-Step:

  • Activation: Dissolve the Carboxylic Acid and TFFH in anhydrous DCM (0.1 M concentration) under nitrogen.

  • Base Addition: Add Collidine dropwise at

    
    . Stir for 15–30 minutes. (The solution may turn slightly yellow; this is the acid fluoride forming).
    
  • Coupling: Add the

    
    -Fluoro Amine.[6]
    
  • Reaction: Allow to warm to Room Temperature (RT). Monitor by LCMS.

    • Note: If reaction is slow, heat to

      
      . Acid fluorides are thermally stable.
      
  • Workup: Dilute with EtOAc, wash with 0.5M HCl (to remove collidine), saturated

    
    , and brine.
    
Protocol B: The T3P Method (Best for Chiral/Epimerizable Substrates)

Reference Grounding: T3P (Propanephosphonic acid anhydride) acts as a kinetic scavenger of water and activates the acid with minimal racemization risk.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • 
    -Fluoro Amine (1.1 equiv)
    
  • T3P (50% w/w in EtOAc/DMF) (1.5 - 2.0 equiv)

  • Pyridine (2.5 equiv) or N-Methylmorpholine (NMM) .

  • Solvent: EtOAc or 2-MeTHF.

Step-by-Step:

  • Combine: Dissolve Acid and Amine in the solvent.

  • Base: Add Pyridine (or NMM). Cool to

    
    .
    
  • Activator: Add T3P solution dropwise.

  • Reaction: Stir at

    
     for 1 hour, then warm to RT.
    
    • Tip: T3P reactions are often cleaner because the byproducts are water-soluble.

  • Workup: Wash with water, 1N HCl, and brine.

Part 5: Decision Logic

Use this workflow to select the correct protocol for your specific substrate.

DecisionTree Start Start: Coupling Beta-Fluoro Amine IsChiral Is the Carboxylic Acid Chiral (Risk of Racemization)? Start->IsChiral UseT3P USE PROTOCOL B (T3P + Pyridine) Lowest Epimerization IsChiral->UseT3P Yes IsHindered Is the Amine Sterically Hindered or Extremely Weak? IsChiral->IsHindered No UseTFFH USE PROTOCOL A (TFFH + Collidine) Max Reactivity via Acid Fluoride IsHindered->UseTFFH Yes UseHATU Use HATU + Collidine (Monitor for HF elim) IsHindered->UseHATU No (Standard)

Caption: Logic flow for selecting reagents based on substrate sensitivity.

References

  • Dunetz, J. R., et al. (2011).[7] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters.

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. (Detailed analysis of HATU vs. TFFH mechanisms).

  • Ulven, T., et al. (2015). "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates."[1][3][8] Organic & Biomolecular Chemistry. (Establishes Acid Fluoride/TFFH utility for weak amines).

  • Bachem Technical Guides. (2024). "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." (Base choice: Collidine vs DIPEA).[5][9][10]

  • BenchChem Technical Support. (2025). "Strategies to Prevent Racemization During Peptide Synthesis."

Sources

Reference Data & Comparative Studies

Validation

Impact of beta-fluorine substitution on amine pKa values

Strategic Modulation of Amine Basicity: A Guide to -Fluorine Substitution -Fluorination Executive Summary In medicinal chemistry, the basicity of amine centers is a critical determinant of a drug's physicochemical profil...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Modulation of Amine Basicity: A Guide to -Fluorine Substitution


-Fluorination

Executive Summary

In medicinal chemistry, the basicity of amine centers is a critical determinant of a drug's physicochemical profile.[1][2][3] High basicity (pKa > 10) often correlates with poor membrane permeability, high P-glycoprotein (P-gp) efflux, and increased risk of hERG channel inhibition (cardiotoxicity).


-Fluorine substitution —the introduction of a fluorine atom at the carbon adjacent to the amine—is a validated strategy to attenuate basicity. This guide provides an objective comparison of 

-fluorinated amines against their non-fluorinated parents, detailing the mechanistic underpinnings, quantitative pKa shifts, and experimental protocols for validation.[4]

Mechanistic Principles: Why It Works

The modulation of pKa by


-fluorine arises from two distinct physicochemical phenomena: the Inductive Effect  and the Stereoelectronic (Gauche) Effect .[5]
The Inductive Effect (-I)

Fluorine is the most electronegative element (Paulding scale: 3.98). When placed at the


-position (

), it exerts a strong electron-withdrawing inductive effect (-I) through the

-bond framework.[4] This destabilizes the positively charged conjugate acid (ammonium species), thereby lowering the pKa of the amine.
  • Rule of Thumb: A single

    
    -fluorine typically lowers the amine pKa by 1.3 to 1.8 log units .[4][5]
    
The Gauche Effect (Stereoelectronics)

Unlike heavier halogens, the


 motif prefers a gauche conformation (dihedral angle 

60°) over the anti conformation. This is due to a stabilizing hyperconjugative interaction (

) and electrostatic attraction between the partially positive nitrogen and partially negative fluorine.[5]

This conformational bias impacts the pKa, particularly in cyclic systems (piperidines/pyrrolidines), where the orientation of the fluorine (axial vs. equatorial) dictates the magnitude of the basicity drop.[6]

Visualization: Mechanism of Action

BetaFluorineMechanism Amine Parent Amine (High pKa ~10.7) BetaF β-Fluoro Amine (Lower pKa ~9.0) Amine->BetaF + Fluorine Subst. Induction Inductive Effect (-I) Destabilizes NH3+ BetaF->Induction Gauche Gauche Effect Conformational Lock BetaF->Gauche Outcome Optimized Properties: 1. Lower Lipophilicity (LogD) 2. Reduced hERG Risk 3. Higher Permeability Induction->Outcome Gauche->Outcome

Figure 1: Mechanistic impact of


-fluorine substitution on amine properties.

Comparative Analysis: pKa Data

The following tables summarize experimental pKa values, comparing parent amines with their mono- and di-fluorinated analogs.

Table 1: Acyclic Amines (Ethylamine Series)

Note the cumulative effect of adding a second fluorine atom.

CompoundStructurepKa (Experimental)

pKa (vs Parent)
Key Observation
Ethylamine

10.7 -High basicity; lysosomotropic.
2-Fluoroethylamine

9.0 - 9.2 ~ -1.6Ideal range for CNS penetration.[4][5]
2,2-Difluoroethylamine

7.1 - 7.3 ~ -3.5Weak base; significantly reduced solubility.
2,2,2-Trifluoroethylamine

5.7 ~ -5.0Non-basic at physiological pH.[4][5]
Table 2: Cyclic Amines (Stereoelectronic Effects)

In cyclic systems, the spatial orientation (axial vs. equatorial) of the fluorine atom significantly affects the pKa.

ScaffoldDerivativepKaInsight
Pyrrolidine Parent11.3 High hERG liability risk.[4][5]
3-Fluoropyrrolidine9.4 - 9.6 Moderate reduction; improved metabolic stability.[4][5]
3,3-Difluoropyrrolidine~6.9 Large drop; useful for tuning potency.[4][5]
Piperidine Parent11.2 Common drug scaffold.
3-F-Piperidine (Axial F)~8.5 Less acidic shift due to dipole orientation.[4][5]
3-F-Piperidine (Equatorial F)~7.5 More acidic shift; dipole aligns with N-lp vector.[4][5]

Critical Application Note: In 3-fluoropiperidines, the axial fluorine isomer is generally more basic (higher pKa) than the equatorial isomer by ~1 log unit.[5] This is because the C-F dipole in the axial position is antiparallel to the N-H vector of the protonated amine, providing electrostatic stabilization relative to the equatorial conformer.

Experimental Protocol: Potentiometric Titration

While computational predictions (e.g., ACD/Labs, Schrödinger) are useful, experimental validation is mandatory for SAR (Structure-Activity Relationship) decisions. The Potentiometric Titration method is the "Gold Standard" for pKa determination of fluorinated amines.[5]

Protocol Overview
  • Objective: Determine the thermodynamic pKa of a

    
    -fluoro amine.
    
  • Sensitivity: Capable of measuring pKa values between 2 and 12.

  • Sample Requirement: ~1-5 mg of compound.[4][5]

Workflow Diagram

TitrationProtocol Prep 1. Sample Preparation Dissolve 2-5mg in 0.15M KCl (Optional: Add <5% MeOH for solubility) Blank 2. Blank Titration Titrate solvent/electrolyte only to establish baseline Prep->Blank System Check Titrate 3. Acid/Base Titration Add 0.1M HCl to pH < 2 Titrate with 0.1M KOH to pH > 12 Blank->Titrate Add Sample Data 4. Data Acquisition Record pH vs. Volume (0.5 µL steps) Wait for stability (<0.1 mV/sec) Titrate->Data Calc 5. Derivative Analysis Calculate inflection point (dpH/dV) Determine pKa Data->Calc

Figure 2: Standardized Potentiometric Titration Workflow.

Step-by-Step Methodology
  • System Calibration: Calibrate the glass electrode using standard buffers (pH 4.01, 7.00, 10.01) at a constant temperature (25°C).

  • Ionic Strength Adjustment: Prepare the sample solution using degassed water containing 0.15 M KCl to maintain constant ionic strength (mimicking physiological conditions).

  • Dissolution: Dissolve the amine hydrochloride salt. If the free base is oily or insoluble, use a minimal amount of methanol (<5% v/v), noting that co-solvents shift the apparent pKa (Yasuda-Shedlovsky extrapolation may be required).

  • Titration: Acidify the solution to pH ~2.0 using 0.1 M HCl. Titrate with standardized 0.1 M KOH (CO2-free) using an autotitrator (e.g., Sirius T3 or Mettler Toledo).

  • Analysis: Plot the first derivative of the titration curve. The inflection point corresponds to the pKa.[5] For polyprotic systems (e.g., diamines), use Bjerrum plots to resolve overlapping ionization constants.[5]

Strategic Application in Drug Design

When should you deploy


-fluorine substitution?
  • hERG Avoidance: Basic amines with pKa > 9.0 often bind to the hERG potassium channel, leading to QT prolongation.[5] Introducing a

    
    -fluorine can drop the pKa to ~7.5–8.5, significantly reducing hERG affinity while maintaining receptor binding.[4]
    
  • Permeability Enhancement: By lowering the pKa, the fraction of neutral species (

    
    ) at physiological pH (7.[5]4) increases.[5] This improves passive diffusion across the blood-brain barrier (BBB).[5]
    
  • Metabolic Blocking: The C-F bond is metabolically stable.[5] Placing fluorine at a site prone to oxidative metabolism (e.g., adjacent to nitrogen) blocks N-dealkylation pathways.[5]

References

  • Morgenthaler, M. et al. (2007).[5][7] Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem, 2(8), 1100–1115.[5][7]

  • Purser, S. et al. (2008).[5] Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330.[4][5]

  • Gillis, E. P. et al. (2015).[5] Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.[5]

  • Hagmann, W. K. (2008).[5] The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369.[5]

  • Avdeef, A. (2003).[5] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[4][5] (Standard text for Potentiometric Titration protocols).

Sources

Comparative

A Comparative Guide to Validating the Enantiomeric Purity of 2-Cyclobutyl-2-fluoroethan-1-amine

In the landscape of modern drug development, the stereochemical identity of a new chemical entity (NCE) is not a trivial detail; it is a critical quality attribute that dictates its pharmacological and toxicological prof...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug development, the stereochemical identity of a new chemical entity (NCE) is not a trivial detail; it is a critical quality attribute that dictates its pharmacological and toxicological profile.[1][2][3] The United States Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established clear expectations for the characterization of stereoisomeric drugs, necessitating robust analytical methods to quantify enantiomeric purity early in the development pipeline.[4][5][6][7]

This guide provides a comparative analysis of primary analytical techniques for validating the enantiomeric purity of 2-Cyclobutyl-2-fluoroethan-1-amine, a novel chiral amine with a fluorine substituent that offers unique analytical considerations. We will explore Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, offering field-proven insights into method selection, protocol development, and data interpretation for researchers, scientists, and drug development professionals.

Executive Summary: Method Performance Comparison

The choice of an analytical method is a balance of performance, sample throughput, and available instrumentation. For a chiral primary amine like 2-Cyclobutyl-2-fluoroethan-1-amine, each technique presents distinct advantages.

ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Supercritical Fluid Chromatography (SFC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Resolution (Rs) > 1.5 (baseline separation is common)> 1.5 (often higher efficiency than HPLC)Not directly applicable; relies on the chemical shift separation of diastereomeric signals (Δδ)
Limit of Detection (LOD) ~0.1 µg/mL~0.1 µg/mL~0.5% of the minor enantiomer
Limit of Quantitation (LOQ) ~0.3 µg/mL~0.3 µg/mL~1.0% of the minor enantiomer
Analysis Time 10 - 30 minutes per sample2 - 10 minutes per sample5 - 15 minutes per sample (post-derivatization)
Sample Preparation Dissolution in mobile phaseDissolution in co-solventDerivatization with a Chiral Derivatizing Agent (CDA) or addition of a Chiral Solvating Agent (CSA)
Key Advantage Ubiquitous, robust, vast library of chiral stationary phases (CSPs)High speed, lower solvent consumption, ideal for high-throughput screeningNo physical separation needed, provides structural information, ¹⁹F NMR is highly advantageous

Chiral Chromatography: The Gold Standard for Separation

Both HPLC and SFC rely on the differential interaction of enantiomers with a Chiral Stationary Phase (CSP) to achieve separation.[8] The underlying principle is the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase. The difference in the stability of these complexes leads to different retention times, allowing for quantification.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a robust and widely adopted technique for enantiomeric purity determination.[9][10] For primary amines, polysaccharide-based CSPs are exceptionally versatile and often provide the best starting point for method development.

  • Chiral Stationary Phase (CSP): Polysaccharide-based CSPs, such as amylose or cellulose tris(3,5-dimethylphenylcarbamate), are chosen for their broad enantiorecognition capabilities, which stem from a combination of hydrogen bonding, dipole-dipole, and π-π interactions.[9][10]

  • Mobile Phase Additives: Primary amines can exhibit poor peak shape on silica-based columns due to strong interactions with residual silanol groups. The addition of a basic additive, like diethylamine (DEA) or triethylamine (TEA), is crucial to block these sites. An acidic additive, like trifluoroacetic acid (TFA), can protonate the amine, which may alter its interaction with the CSP and improve selectivity.[11]

  • Instrumentation: Standard HPLC system with a UV or Photodiode Array (PDA) detector.

  • Chiral Column: Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) column (250 mm x 4.6 mm, 5 µm).

  • Sample Preparation: Prepare a stock solution of 2-Cyclobutyl-2-fluoroethan-1-amine at 1.0 mg/mL in the mobile phase. Prepare a racemic standard and samples of the single enantiomer.

  • Chromatographic Conditions:

    • Mobile Phase: Hexane/Ethanol/Diethylamine (80:20:0.1, v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Calculate the enantiomeric excess (% ee) from the peak areas of the two enantiomers using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.

Chiral Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful alternative to HPLC, offering significant advantages in speed and reduced environmental impact.[11][12] It uses supercritical CO₂ as the primary mobile phase, which has low viscosity and high diffusivity, leading to faster separations and higher efficiency.

  • Mobile Phase: Supercritical CO₂ is non-polar. An organic modifier (co-solvent), typically an alcohol like methanol or ethanol, is required to modulate analyte retention and interact with the CSP.

  • Additives: Similar to HPLC, additives are critical for analyzing amines. Basic additives like isopropylamine or ammonium hydroxide are often used to improve peak shape and enantioselectivity.[11][13]

  • Instrumentation: SFC system with a back-pressure regulator and a PDA detector.

  • Chiral Column: Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) column (250 mm x 4.6 mm, 5 µm).

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution in methanol.

  • Chromatographic Conditions:

    • Mobile Phase: CO₂ / Methanol with 20 mM Isopropylamine (Gradient: 5% to 40% Methanol over 5 minutes).

    • Flow Rate: 3.0 mL/min.

    • Back Pressure: 150 bar.

    • Column Temperature: 40 °C.

    • Detection: UV at 210 nm.

  • Data Analysis: Calculate % ee using the same formula as for HPLC.

Workflow for Chiral Method Development

G cluster_0 Phase 1: Screening & Selection cluster_1 Phase 2: Optimization & Validation cluster_2 Phase 3: Implementation Analyte Receive Analyte: 2-Cyclobutyl-2-fluoroethan-1-amine Screening Method Screening (HPLC, SFC, NMR) Analyte->Screening Selection Select Optimal Technique (Resolution, Speed, Robustness) Screening->Selection Optimization Method Optimization (Mobile Phase, Temperature, etc.) Selection->Optimization Validation ICH Q2(R2) Validation (LOD, LOQ, Linearity, Accuracy) Optimization->Validation Routine Routine Purity Analysis Validation->Routine

Caption: General workflow for establishing a validated enantiomeric purity assay.

NMR Spectroscopy: A Non-Separative Approach

NMR spectroscopy provides a powerful alternative for determining enantiomeric purity without physical separation.[10] The method relies on converting the enantiomers into diastereomers in situ, which are chemically non-equivalent and thus exhibit distinct signals in the NMR spectrum.[14][15] This can be achieved through covalent modification with a Chiral Derivatizing Agent (CDA) or non-covalent interaction with a Chiral Solvating Agent (CSA).

For 2-Cyclobutyl-2-fluoroethan-1-amine, the presence of the fluorine atom makes ¹⁹F NMR a particularly attractive option. The ¹⁹F nucleus has 100% natural abundance, high sensitivity, and a wide chemical shift range, often resulting in a simple, clean spectrum with no background signals.

Method A: Chiral Derivatizing Agents (CDAs)

A CDA, such as the well-known Mosher's acid chloride (MTPA-Cl), is an enantiomerically pure reagent that reacts with the chiral amine to form a stable pair of diastereomeric amides.[16][17] These diastereomers will have slightly different chemical environments, leading to separate peaks in the ¹H or ¹⁹F NMR spectrum, which can be integrated to determine the enantiomeric ratio.

Principle of Chiral Derivatization for NMR

G cluster_Enantiomers Analyte Enantiomers cluster_Diastereomers Diastereomeric Products (Spectroscopically Distinct) R_Amine (R)-Amine RS_Diastereomer (R,S)-Amide R_Amine->RS_Diastereomer S_Amine (S)-Amine SS_Diastereomer (S,S)-Amide S_Amine->SS_Diastereomer CDA Chiral Derivatizing Agent (e.g., (S)-MTPA-Cl) CDA->RS_Diastereomer CDA->SS_Diastereomer

Caption: Formation of distinguishable diastereomers from enantiomers and a CDA.

  • Reagent Selection: α-Methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA) is ideal because its trifluoromethyl (-CF₃) group provides a strong, singlet signal in the ¹⁹F NMR spectrum. The diastereomeric amides formed will exhibit different ¹⁹F chemical shifts, allowing for straightforward quantification.[17]

  • Reaction Conditions: The reaction must proceed to completion without any kinetic resolution (i.e., one enantiomer reacting faster than the other) to ensure the measured diastereomeric ratio accurately reflects the initial enantiomeric ratio of the amine. Using a slight excess of the CDA and ensuring complete dissolution helps achieve this.

  • Instrumentation: High-resolution NMR spectrometer (≥400 MHz) equipped with a fluorine probe.

  • Sample Preparation: a. In an NMR tube, dissolve ~5 mg of 2-Cyclobutyl-2-fluoroethan-1-amine in 0.7 mL of deuterated chloroform (CDCl₃). b. Add 1.2 equivalents of enantiomerically pure (S)-MTPA-Cl. c. Add a small amount of a non-nucleophilic base like triethylamine (~1.5 equivalents) to scavenge the HCl byproduct. d. Cap the tube and mix gently. Allow the reaction to proceed for 15 minutes at room temperature.

  • NMR Acquisition:

    • Acquire a quantitative ¹⁹F NMR spectrum. A simple one-pulse experiment is sufficient.

    • Ensure a sufficient relaxation delay (e.g., 5 times the longest T₁) to allow for accurate integration.

  • Data Analysis:

    • Identify the two distinct signals corresponding to the -CF₃ groups of the two diastereomeric amides.

    • Integrate the two peaks. The ratio of the integrals directly corresponds to the enantiomeric ratio of the starting amine.

Method B: Chiral Solvating Agents (CSAs)

CSAs, such as enantiopure 1,1'-bi-2-naphthol (BINOL) derivatives, form weak, transient, non-covalent diastereomeric complexes with the analyte enantiomers.[18][19] This interaction is sufficient to induce small but measurable differences in the chemical shifts of the analyte's NMR signals. This method is faster as it does not require a chemical reaction but can be more sensitive to solvent and temperature.

A particularly effective method for primary amines involves a three-component system with 2-formylphenylboronic acid and an enantiopure diol like BINOL.[20][21][22] The amine and aldehyde form an imine, which then complexes with the chiral diol via the boronic acid, creating a more rigid diastereomeric assembly that enhances the separation of NMR signals.

  • Instrumentation: High-resolution NMR spectrometer (≥400 MHz).

  • Reagent Preparation: Prepare a "host" solution by dissolving 1.0 equivalent of 2-formylphenylboronic acid and 1.0 equivalent of (R)-BINOL in 0.7 mL of CDCl₃ in the NMR tube. The presence of 4 Å molecular sieves is recommended to remove residual water.[22]

  • Sample Preparation: a. To the host solution, add ~0.9 equivalents of the 2-Cyclobutyl-2-fluoroethan-1-amine sample. b. Cap the tube and mix. The assembly forms rapidly at room temperature.

  • NMR Acquisition: Acquire a standard ¹H NMR spectrum.

  • Data Analysis:

    • Identify a well-resolved pair of signals corresponding to a specific proton (e.g., the imine C-H or a proton on the cyclobutyl ring) in the two diastereomeric complexes.

    • Integrate the pair of signals to determine the enantiomeric ratio.

Conclusion and Recommendations

Validating the enantiomeric purity of 2-Cyclobutyl-2-fluoroethan-1-amine can be robustly achieved using several orthogonal techniques.

  • For high-throughput screening and routine quality control, Chiral SFC is the recommended method due to its unparalleled speed and lower solvent consumption.

  • For robust, validated release testing, Chiral HPLC remains an excellent choice, backed by its ubiquity and extensive history in pharmaceutical analysis.

  • For rapid confirmation, mechanistic studies, or when chromatographic methods are challenging to develop, NMR spectroscopy is a powerful tool. The use of a CDA like MTPA-Cl coupled with ¹⁹F NMR is particularly advantageous for this fluorinated analyte, offering a highly sensitive and unambiguous determination of enantiomeric excess.

Ultimately, employing at least two of these methods provides a self-validating system. For instance, a primary release method using chiral chromatography can be confirmed with an NMR-based method, providing the highest level of confidence in the stereochemical purity of the drug substance, in full alignment with modern regulatory expectations.[4][23][24]

References

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). Vertex AI Search.
  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. (2022).
  • Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines. (2006). Organic Letters. [Link]

  • Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. (2008). Nature Protocols. [Link]

  • Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated β-Cyclodextrin Stationary Phase by High-Performance Liquid Chromatography. (n.d.). J-Stage. [Link]

  • Chiral column takes the crown for supercritical enantioseparation of primary amines. (2023).
  • A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. (2022). MDPI. [Link]

  • Importance of Chiral Separation and Resolution in Drug Synthesis. (2025). Pure Synth.
  • Development of New Stereoisomeric Drugs. (1992). FDA. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. [Link]

  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. (2016). Journal of Chemical Education. [Link]

  • Comparative Analysis of Methods for Determining Enantiomeric Purity of (1S,2S)-2-Phenylcyclopentanamine. (n.d.). BenchChem.
  • NMR derivatization protocol for chiral recognition of racemic primary amines. (n.d.). ResearchGate. [Link]

  • Enantioselective Synthesis of Chiral Molecules: Methods, Applications, and Drug Development. (2024). Research and Reviews.
  • Chiral Derivatiz
  • Stereochemistry in Drug Discovery and Development. (2025). Chiralpedia.
  • The Significance of Chiral Separation, Determination of Enantiomeric Purity in Drug Design, Safety and Development -An Overview. (2025).
  • Rapid determination of enantiomeric excess via NMR spectroscopy. (2016). University of Birmingham.
  • Chiral derivatizing agent. (n.d.). Wikipedia. [Link]

  • Determination of the enantiomeric purity of commercial chiral amines 9-20 using aldehyde 4. (n.d.). ResearchGate. [Link]

  • FDA issues flexible policy on chiral drugs. (n.d.). ACS Publications. [Link]

  • Chiral HPLC and SFC Columns. (n.d.). Columnex. [Link]

  • A Simple Protocol for NMR Analysis of the Enantiomeric Purity of Chiral Hydroxylamines. (2013). Organic Letters - ACS Figshare. [Link]

  • The Great Shift: How the 1990s Redefined Stereochemical Standards. (2025). Chiralpedia.
  • Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. (n.d.). PMC. [Link]

  • Chiral SFC-UV separation of amine and imine derivative using standard... (n.d.). ResearchGate. [Link]

  • Chiral Columns for enantiomer separation by HPLC. (n.d.). Sumika Chemical Analysis Service.
  • Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. (2019). Frontiers in Chemistry. [Link]

  • NMR determination of enantiomeric excess. (2025).
  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. (2022). RSC Publishing. [Link]

  • Estimation of Enantiomeric Excess Based on Rapid Host–Guest Exchange. (2021). Semantic Scholar.
  • Beyond Borders: Comparing How Global Agencies Regul
  • Analysis of chiral compounds using supercritical fluid chromatography. (2024). The Column. [Link]

Sources

Safety & Regulatory Compliance

Safety

2-Cyclobutyl-2-fluoroethan-1-amine Hydrochloride: Proper Disposal Procedures

Executive Summary: Immediate Action Card Do not dispose of this compound down the drain. 2-Cyclobutyl-2-fluoroethan-1-amine hydrochloride is a halogenated organic amine salt .

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Card

Do not dispose of this compound down the drain.

2-Cyclobutyl-2-fluoroethan-1-amine hydrochloride is a halogenated organic amine salt . Its disposal requires strict segregation from non-halogenated solvents due to the formation of hydrofluoric acid (HF) upon incineration and the high ring-strain energy of the cyclobutane moiety.

Parameter Critical Instruction
Primary Hazard Skin/Eye Irritant; Potential HF generation during combustion.
Waste Stream Halogenated Organic Waste (Solid or Liquid).[1]
Incompatibilities Strong Oxidizers, Strong Bases (liberates volatile free amine).
RCRA Status Non-listed (treat as Characteristic Hazardous Waste).

Part 1: Chemical Profile & Hazard Identification[2][3]

To ensure safety, we must understand the causality behind the disposal protocols. This compound combines three distinct structural features that dictate its handling:

  • The Hydrochloride Salt: As an ammonium salt (

    
    ), the compound is solid and relatively stable. However, it is acidic. Risk:  Mixing with waste streams containing cyanides or sulfides can liberate toxic gases (HCN or 
    
    
    
    ).
  • The Fluorine Atom: The C-F bond is the strongest in organic chemistry. Standard incineration without flue-gas scrubbing releases corrosive Hydrogen Fluoride (HF). Operational Impact: You must segregate this into "Halogenated Waste" streams to ensure it is sent to an incinerator equipped with alkaline scrubbers.

  • The Cyclobutane Ring: This ring possesses significant strain energy (~26 kcal/mol). While the HCl salt reduces flammability compared to the free base, the compound adds significant calorific value to the waste load.

Physicochemical Properties & Waste Classification[4][5]
PropertyDataDisposal Implication
Physical State Solid (Crystalline powder)Dispose as solid hazardous waste (Lab Pack).
Solubility Soluble in Water, Methanol, DMSOAqueous solutions must be collected, not sewered.
Acidity Weakly Acidic (Amine HCl)Do not mix with basic waste (e.g., Sodium Hydroxide, Cyanides).
Halogen Content High (F, Cl)Mandatory: Segregate into Halogenated streams.

Part 2: Pre-Disposal Stabilization (The Self-Validating System)

A self-validating waste system prevents accidents before the waste leaves your fume hood. Follow this protocol to stabilize the chemical prior to disposal.

Segregation Logic
  • Why? Mixing fluorinated compounds with non-halogenated solvents (like Acetone or Ethanol) contaminates the entire volume, forcing the disposal facility to treat the whole container as halogenated. This increases disposal costs by 30–50% and complicates incineration.

  • Protocol: Designated a specific "Halogenated Waste" carboy or solid waste bag.

pH Verification (Liquid Waste)
  • Why? If the amine was used in a reaction with strong bases (e.g., NaH, LiHMDS), the waste mixture may be highly alkaline. Adding acidic amine HCl salts to a highly basic waste container can cause an exothermic neutralization reaction, potentially pressurizing the container.

  • Protocol: Check pH of the solution. If pH > 10 or < 4, neutralize to pH 6–8 using dilute HCl or NaHCO₃ before adding to the central carboy.

Part 3: The Disposal Workflow

Workflow Visualization

The following diagram outlines the decision logic for disposing of 2-Cyclobutyl-2-fluoroethan-1-amine hydrochloride.

DisposalWorkflow Start Waste Generation: 2-Cyclobutyl-2-fluoroethan-1-amine HCl StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid Waste (Pure or Contaminated Debris) StateCheck->SolidPath Solid LiquidPath Liquid Waste (Dissolved in Solvent) StateCheck->LiquidPath Liquid Bagging Double Bag in Clear Polyethylene Label: 'Solid Waste - Halogenated' SolidPath->Bagging Tagging Attach Hazardous Waste Tag List constituents explicitly Bagging->Tagging Pickup Schedule EHS/Vendor Pickup (Incineration with HF Scrubbing) Tagging->Pickup SolventCheck Identify Solvent Base LiquidPath->SolventCheck NonHalo Non-Halogenated Solvent (e.g., MeOH, DMSO) SolventCheck->NonHalo Halo Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->Halo Segregation CRITICAL STEP: Segregate into HALOGENATED Stream (Due to Fluorine content) NonHalo->Segregation Halo->Segregation Carboy Transfer to HDPE Carboy Label: 'Halogenated Organic Solvents' Segregation->Carboy Carboy->Pickup

Caption: Decision tree for segregating fluorinated amine waste. Note that even if dissolved in non-halogenated solvents, the presence of the fluorine atom mandates disposal in the Halogenated stream.

Step-by-Step Protocol
Scenario A: Solid Waste (Pure Compound or Spill Cleanup)
  • Containment: Place the solid material or contaminated spill debris (wipes, weighing boats) into a clear polyethylene bag.

  • Double Bagging: Seal the first bag and place it inside a second bag to prevent leakage of fine powder.

  • Labeling: Apply a "Hazardous Waste" label.

    • Constituents: Write "2-Cyclobutyl-2-fluoroethan-1-amine HCl" and "Solid Debris."

    • Hazard Checkbox: Check "Toxic" and "Irritant."

  • Storage: Store in a satellite accumulation area (SAA) bucket until pickup.

Scenario B: Liquid Waste (Reaction Mixtures)
  • Identification: Determine the primary solvent (e.g., Dichloromethane, Methanol).

  • Segregation: Regardless of the solvent, this waste must go into the Halogenated Waste container because the solute contains Fluorine.

  • Transfer: Funnel the liquid into the approved HDPE carboy. Leave at least 10% headspace to prevent over-pressurization.

  • Logging: Immediately log the addition on the carboy's accumulation log sheet. Record the volume and the full chemical name.

Part 4: Regulatory & Environmental Compliance[6]

EPA/RCRA Considerations

While this specific CAS is not listed on the EPA's P-list (acutely toxic) or U-list (toxic), it is regulated under the "Cradle-to-Grave" principle of the Resource Conservation and Recovery Act (RCRA).

  • Characteristic Waste: If mixed with flammable solvents, it carries the waste code D001 (Ignitable).

  • Halogenated Solvents: If mixed with spent halogenated solvents (e.g., Methylene Chloride), it may fall under F-listed codes (e.g., F002 ).

  • Destruction Method: The only approved destruction method for fluorinated organics is High-Temperature Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility) capable of capturing acid gases (HF/HCl).

Environmental Impact

Improper disposal (drain pouring) releases fluorinated compounds into the water table. Most municipal water treatment plants cannot degrade the cyclobutane ring or the C-F bond, leading to environmental persistence.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[2]

  • U.S. Environmental Protection Agency (EPA). (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS) and Materials Containing PFAS.

  • National Institutes of Health (NIH). (2023). NIH Waste Disposal Guide. Division of Environmental Protection.[3]

  • Occupational Safety and Health Administration (OSHA).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclobutyl-2-fluoroethan-1-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
2-Cyclobutyl-2-fluoroethan-1-amine hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.